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  • Product: 2-(Methyl(2-phenoxyethyl)amino)ethanol
  • CAS: 113824-76-3

Core Science & Biosynthesis

Foundational

The Selective COX-2 Inhibitor Celecoxib (CAS 113824-76-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Celecoxib, identified by CAS number 113824-76-3, is a prominent nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, identified by CAS number 113824-76-3, is a prominent nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity confers a more favorable gastrointestinal safety profile compared to traditional non-selective NSAIDs, which inhibit both COX-1 and COX-2 enzymes.[3] Marketed under the brand name Celebrex, among others, celecoxib is widely used for the management of pain and inflammation associated with various forms of arthritis, acute pain, and menstrual pain.[1] Beyond its established anti-inflammatory and analgesic properties, celecoxib has garnered significant interest for its potential applications in oncology, particularly in the prevention of certain cancers.[1][4] This guide provides a detailed examination of the physical and chemical properties of celecoxib, its mechanism of action, synthesis, and relevant analytical methodologies.

Chemical and Physical Properties

Celecoxib is a diaryl-substituted pyrazole, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[5][6] Its structure features a central pyrazole ring, which is key to its biological activity.[7]

PropertyValueSource
Molecular Formula C₁₇H₁₄F₃N₃O₂S[2]
Molecular Weight 381.37 g/mol [6]
Appearance White powder or crystalline powder[8]
Melting Point 161–164°C[8]
Solubility Freely soluble in methanol, soluble in ethanol, and practically insoluble in water.[8]
pKa Not explicitly stated in the provided results.
LogP 3.4[2]

Mechanism of Action: Selective COX-2 Inhibition

The therapeutic effects of celecoxib stem from its selective inhibition of the COX-2 enzyme.[5] Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandin precursors.[1][9] However, COX-1 is constitutively expressed in most tissues and plays a role in protecting the gastric mucosa and maintaining platelet function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][3]

By selectively inhibiting COX-2, celecoxib reduces the production of prostaglandins that mediate pain and inflammation, while having a minimal effect on the protective functions of COX-1 at therapeutic concentrations.[1][3][9] This selectivity is attributed to the presence of a sulfonamide side chain in celecoxib's structure, which binds to a hydrophilic side pocket region present in the active site of COX-2 but not COX-1.[1][9]

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection & Platelet Function GI Protection & Platelet Function Prostaglandins (Physiological)->GI Protection & Platelet Function Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Inhibits

Caption: Simplified diagram of Celecoxib's selective COX-2 inhibition.

Pharmacokinetics and Metabolism

Following oral administration, celecoxib is absorbed and reaches peak plasma concentrations in approximately 3 hours.[4][9] The presence of a high-fat meal can delay this absorption.[9] Celecoxib is highly protein-bound (around 97%) in the blood and is primarily metabolized in the liver.[9]

The metabolism of celecoxib is mainly carried out by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP3A4.[1][4][10] The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, which is then further oxidized to carboxycelecoxib.[4][10] These metabolites are pharmacologically inactive.[4] The elimination of celecoxib and its metabolites occurs predominantly through the feces, with a smaller portion excreted in the urine.[4][5] The half-life of celecoxib is approximately 11.2 hours.[5]

Metabolism_Workflow Celecoxib (Oral) Celecoxib (Oral) Absorption Absorption Celecoxib (Oral)->Absorption Plasma Plasma Absorption->Plasma Liver Metabolism Liver Metabolism Plasma->Liver Metabolism Hydroxycelecoxib Hydroxycelecoxib Liver Metabolism->Hydroxycelecoxib CYP2C9, CYP3A4 Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib ADH1, ADH2 Excretion Excretion Carboxycelecoxib->Excretion Feces & Urine Feces & Urine Excretion->Feces & Urine

Caption: Overview of Celecoxib's pharmacokinetic and metabolic pathway.

Synthesis of Celecoxib

The synthesis of celecoxib typically involves a two-step process: a Claisen condensation followed by a pyrazole cyclocondensation.[7][11]

Step 1: Claisen Condensation

The initial step involves the Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate. This reaction forms the diketone intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[11]

Step 2: Pyrazole Cyclocondensation

The synthesized diketone is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a cyclocondensation reaction to form the central pyrazole ring, yielding celecoxib.[11]

Synthesis_Workflow 4'-methylacetophenone 4'-methylacetophenone Claisen Condensation Claisen Condensation 4'-methylacetophenone->Claisen Condensation Ethyl trifluoroacetate Ethyl trifluoroacetate Ethyl trifluoroacetate->Claisen Condensation Diketone Intermediate Diketone Intermediate Claisen Condensation->Diketone Intermediate Pyrazole Cyclocondensation Pyrazole Cyclocondensation Diketone Intermediate->Pyrazole Cyclocondensation 4-sulfonamidophenylhydrazine HCl 4-sulfonamidophenylhydrazine HCl 4-sulfonamidophenylhydrazine HCl->Pyrazole Cyclocondensation Celecoxib Celecoxib Pyrazole Cyclocondensation->Celecoxib

Caption: A simplified workflow of the common synthesis route for Celecoxib.

Analytical Methodologies

Several analytical methods are employed for the identification and quantification of celecoxib in bulk drug and pharmaceutical formulations.

Spectrophotometric Methods
  • UV-Visible Spectrophotometry: This is a simple and rapid method for the quantification of celecoxib.[12] In methanol, celecoxib exhibits a maximum absorbance (λmax) at approximately 253 nm.[12][13] Another study reported a λmax of 244 nm in ethanol.[14] The method demonstrates linearity over a concentration range of 2-40 µg/mL.[12][14]

    Experimental Protocol: UV-Vis Spectrophotometric Analysis

    • Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cuvettes.

    • Solvent: Methanol (analytical grade).

    • Standard Solution Preparation: Prepare a stock solution of celecoxib reference standard in methanol. Create working standard solutions through serial dilution.

    • Sample Preparation: For capsule formulations, the contents of several capsules are weighed and powdered. A quantity equivalent to a known amount of celecoxib is dissolved in methanol, sonicated, filtered, and diluted to a concentration within the linear range.[13][15]

    • Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly selective and accurate method for celecoxib quantification.[12][15] A common approach utilizes a reverse-phase C18 column with a mobile phase consisting of a mixture of methanol and acetonitrile.[15] Detection is typically performed at 254 nm.[15] This method is suitable for routine quality control and stability studies.[12]

    Experimental Protocol: RP-HPLC Analysis

    • Instrumentation: An HPLC system with a UV detector, and a C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 70:30 v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: 254 nm.[15]

    • Standard and Sample Preparation: Similar to the UV-Vis method, prepare stock and working solutions of the standard and sample in a suitable solvent like methanol.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a very high-sensitivity and -selectivity method, making it ideal for pharmacokinetic studies and the analysis of celecoxib in biological matrices.[12]

Safety and Handling

As an NSAID, celecoxib carries potential risks, including an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. It also carries a risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines.[1] It is important to consult the appropriate safety data sheets (SDS) and follow established laboratory safety protocols when handling celecoxib.

Conclusion

Celecoxib remains a cornerstone in the management of pain and inflammation due to its selective COX-2 inhibition. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methods, provide a solid foundation for its continued use and for further research into its therapeutic potential. This guide offers a comprehensive overview to aid researchers, scientists, and drug development professionals in their work with this important pharmaceutical compound.

References

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18). Retrieved from [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • Celecoxib Identification Methods. (n.d.). Retrieved from a study on the identification of celecoxib through various analytical methods.
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. (n.d.). Retrieved from [Link]

  • Analytical techniques for the estimation of Celecoxib in capsule dosage form by spectrophotometric method - ResearchGate. (2021, July 24). Retrieved from [Link]

  • Validated Analytical Method Development of Celecoxib in Bulk, Tablet and Rat Plasma by UV-Spectroscopy - Research Journal of Pharmacy and Technology. (2010, March 19). Retrieved from [Link]

  • RP-HPLC Method for Celecoxib Analysis | PDF | High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. (2020, May 30). Retrieved from [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education - ACS Publications. (2026, January 23). Retrieved from [Link]

  • Physico-chemical properties of celecoxib and valdecoxib | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved from [Link]

  • Celecoxib - PMDA. (n.d.). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(Methyl(2-phenoxyethyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra for the compound 2-(Methyl(2-phenoxyethyl)amino)ethanol. In the absence of definitive experimental spectra in publicly available literature, this document leverages high-quality predictive algorithms and comparative analysis with structurally related compounds to provide a robust and scientifically-grounded interpretation. This work serves as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this and similar molecules, particularly within the fields of medicinal chemistry and materials science where such scaffolds are prevalent.

Introduction: The Structural Elucidation Challenge

The molecule 2-(Methyl(2-phenoxyethyl)amino)ethanol possesses a combination of key functional groups: a tertiary amine, a primary alcohol, and a phenoxy ether. This arrangement of heteroatoms and aromatic systems creates a unique electronic environment for each proton and carbon atom, resulting in a distinct NMR fingerprint. Accurate assignment of these NMR signals is critical for confirming the identity and purity of the compound after synthesis. This guide provides a detailed, atom-by-atom prediction and interpretation of the ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts and coupling patterns.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(Methyl(2-phenoxyethyl)amino)ethanol. These predictions were generated using advanced computational models that account for the electronic environment of each nucleus. The solvent for these predictions is Chloroform-d (CDCl₃), a common solvent for NMR analysis of organic molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Methyl(2-phenoxyethyl)amino)ethanol in CDCl₃

Atom NumberMultiplicityPredicted Chemical Shift (ppm)
1Triplet~ 7.30
2, 6Triplet~ 6.95
3, 5Doublet~ 6.90
7Triplet~ 4.10
8Triplet~ 2.90
9Singlet~ 2.40
10Triplet~ 2.75
11Triplet~ 3.65
12 (OH)Broad SingletVariable

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Methyl(2-phenoxyethyl)amino)ethanol in CDCl₃

Atom NumberPredicted Chemical Shift (ppm)
1~ 158.5
2, 6~ 129.5
3, 5~ 121.0
4~ 114.5
7~ 67.0
8~ 56.0
9~ 42.0
10~ 58.0
11~ 60.5

In-Depth Spectral Interpretation and Rationale

The predicted chemical shifts can be rationalized by dissecting the molecule into its constituent fragments and considering the electronic effects of each functional group. This approach, grounded in fundamental NMR principles, provides a high degree of confidence in the assignments.

The Aromatic Region (Phenoxy Group)

The aromatic protons and carbons of the phenoxy group are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the ring current.

  • ¹H NMR: The protons on the phenyl ring will exhibit a characteristic splitting pattern. The proton at the para position (C4-H) is expected around 6.90 ppm, appearing as a triplet. The ortho protons (C2-H, C6-H) are predicted around 6.95 ppm (triplet), and the meta protons (C3-H, C5-H) are predicted around 7.30 ppm (doublet). This is consistent with experimental data for anisole, where the ortho and meta protons are found at approximately 6.88 ppm and 7.26 ppm, respectively.

  • ¹³C NMR: The carbon attached to the ether oxygen (C1) is the most deshielded aromatic carbon, predicted at ~158.5 ppm. The other aromatic carbons are expected at ~129.5 ppm (C2, C6), ~121.0 ppm (C3, C5), and ~114.5 ppm (C4). These values are in good agreement with the experimental data for 2-phenoxyethanol.[1][2]

The N-Methyl-N-(2-hydroxyethyl)amino Moiety

This portion of the molecule contains two distinct ethyl chains and a methyl group attached to the nitrogen atom.

  • ¹H NMR:

    • N-CH₃ (9): The methyl group protons are expected to appear as a singlet around 2.40 ppm. This is a typical chemical shift for an N-methyl group in an aliphatic amine.

    • -N-CH₂-CH₂-OH (10, 11): The methylene group adjacent to the nitrogen (C10-H₂) is predicted to be a triplet at approximately 2.75 ppm. The methylene group adjacent to the hydroxyl group (C11-H₂) is expected further downfield at around 3.65 ppm (triplet) due to the strong deshielding effect of the oxygen atom. This is supported by data for N-methylethanolamine, where these protons appear at ~2.70 ppm and ~3.65 ppm, respectively.[3]

    • -OH (12): The hydroxyl proton will appear as a broad singlet with a variable chemical shift, as it can undergo chemical exchange with trace amounts of water in the solvent.

  • ¹³C NMR:

    • N-CH₃ (9): The N-methyl carbon is predicted at ~42.0 ppm.

    • -N-CH₂-CH₂-OH (10, 11): The carbon adjacent to the nitrogen (C10) is expected around 58.0 ppm, while the carbon bearing the hydroxyl group (C11) will be more deshielded, appearing at approximately 60.5 ppm.

The Phenoxyethyl Moiety

This ethyl chain is influenced by the phenoxy group at one end and the tertiary amine at the other.

  • ¹H NMR:

    • -O-CH₂- (7): The methylene protons adjacent to the phenoxy oxygen are significantly deshielded and are predicted to resonate as a triplet at ~4.10 ppm. Experimental data for 2-phenoxyethanol shows these protons at a similar value of ~4.05 ppm.[1]

    • -N-CH₂- (8): The methylene protons adjacent to the nitrogen are predicted to be a triplet at approximately 2.90 ppm.

  • ¹³C NMR:

    • -O-CH₂- (7): The carbon attached to the phenoxy oxygen is expected around 67.0 ppm.

    • -N-CH₂- (8): The carbon adjacent to the nitrogen is predicted at ~56.0 ppm.

Experimental Protocols

For researchers aiming to acquire experimental NMR data for this compound, the following standard operating procedure is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified 2-(Methyl(2-phenoxyethyl)amino)ethanol for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4][5]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid height should be around 4-5 cm.[4]

  • Capping and Cleaning: Cap the NMR tube and wipe the outside with a tissue dampened with ethanol to remove any fingerprints or dust.

Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. A process called "shimming" is then performed to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.[4]

  • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

  • Acquisition Parameters: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (typically Tetramethylsilane, TMS, at 0 ppm).

Visualization of Molecular Structure and Workflow

To aid in the understanding of the NMR data and the process of its analysis, the following diagrams are provided.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2-(Methyl(2-phenoxyethyl)amino)ethanol with atom numbering for NMR assignment.

Workflow for NMR Prediction and Analysis

NMR_Workflow cluster_Data_Collection Data Collection & Prediction cluster_Analysis Analysis & Interpretation cluster_Output Output Generation Predict_NMR Predict ¹H & ¹³C NMR Spectra (Computational Tools) Assign_Signals Assign Predicted Signals to Each Atom Predict_NMR->Assign_Signals Gather_Fragment_Data Gather Experimental Data for Structural Fragments Compare_Fragments Compare with Fragment Data for Validation Gather_Fragment_Data->Compare_Fragments Rationalize_Shifts Rationalize Chemical Shifts (Inductive Effects, Anisotropy) Assign_Signals->Rationalize_Shifts Compare_Fragments->Rationalize_Shifts Structure_Guide Generate In-depth Technical Guide Rationalize_Shifts->Structure_Guide Present_Data Present Data in Tables & Visualizations Structure_Guide->Present_Data

Caption: Workflow for the prediction, analysis, and reporting of NMR data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-(Methyl(2-phenoxyethyl)amino)ethanol. By integrating computational predictions with empirical data from analogous structures and fundamental NMR theory, we have established a reliable framework for the interpretation of this molecule's NMR data. The detailed assignments and the provided experimental protocols will be of significant utility to researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the unambiguous characterization of this and related compounds.

References

  • Imperial College London. (n.d.). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link][5]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link][4]

  • SpectraBase. (n.d.). 2-Phenoxyethanol. Retrieved from [Link][1]

  • SpectraBase. (n.d.). 2-Phenoxyethanol. Retrieved from [Link][2]

Sources

Foundational

Analytical Characterization of 2-(Methyl(2-phenoxyethyl)amino)ethanol: Molecular Weight, Exact Mass, and HRMS Methodologies

Executive Summary In contemporary drug development and analytical chemistry, the precise characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is foundational to ensuring structural int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug development and analytical chemistry, the precise characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is foundational to ensuring structural integrity and tracking metabolic fate. This whitepaper provides an in-depth technical analysis of 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3). By dissecting the causality behind its physicochemical properties—specifically the divergence between average molecular weight and monoisotopic exact mass—this guide establishes a robust framework for its detection, quantification, and structural elucidation using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity and Structural Fundamentals

2-(Methyl(2-phenoxyethyl)amino)ethanol is a tertiary amine characterized by a phenoxyethyl moiety linked to an ethanolamine derivative. This specific structural scaffold is highly relevant in medicinal chemistry, frequently serving as a precursor or pharmacophore in the synthesis of adrenergic antagonists, antihistamines, and cholinesterase inhibitors [1].

When characterizing this compound, scientists must distinguish between its Average Molecular Weight (used for stoichiometric calculations in synthesis) and its Monoisotopic Exact Mass (used for high-resolution mass spectrometric identification) [2].

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters required for analytical method development:

ParameterValueCausality / Analytical Relevance
Chemical Name 2-(Methyl(2-phenoxyethyl)amino)ethanolIUPAC nomenclature defining the connectivity.
CAS Number 113824-76-3Unique identifier for regulatory and database tracking.
Molecular Formula C₁₁H₁₇NO₂Dictates the isotopic envelope and mass defect.
SMILES CN(CCO)CCOC1=CC=CC=C1Machine-readable structural representation.
Average Molecular Weight 195.26 g/mol Incorporates the natural terrestrial abundance of isotopes (e.g., ~1.1% ¹³C). Used for molarity and yield calculations.
Monoisotopic Exact Mass 195.1259 DaCalculated using only the most abundant, stable isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Critical for HRMS gating.
Protonated Mass [M+H]⁺ 196.1332 DaThe target m/z value observed in positive Electrospray Ionization (ESI+).

Theoretical Framework: Mass Defect and Isotopic Distribution

In mass spectrometry, relying on the average molecular weight (195.26 Da) leads to analytical failure. The precise monoisotopic mass of 195.1259 Da arises from the sum of the exact masses of the constituent isotopes:

  • Carbon (11 × 12.000000 Da) = 132.000000 Da

  • Hydrogen (17 × 1.007825 Da) = 17.133025 Da

  • Nitrogen (1 × 14.003074 Da) = 14.003074 Da

  • Oxygen (2 × 15.994915 Da) = 31.989830 Da

The fractional component (0.1259 Da) is the mass defect , which is the difference between the exact mass and the nominal mass (195 Da). Because different elemental compositions yield unique mass defects, measuring the exact mass to within < 5 parts-per-million (ppm) error allows analytical chemists to unambiguously confirm the C₁₁H₁₇NO₂ formula and rule out isobaric interferences.

Experimental Protocol: LC-HRMS Determination

To validate the exact mass of 2-(Methyl(2-phenoxyethyl)amino)ethanol, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. The following methodology utilizes a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

Step-by-Step Methodology

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a standard tuning mix (e.g., Agilent ESI-L or Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

  • Causality: Ensures the mass analyzer achieves a mass accuracy of < 2 ppm and a resolving power of at least 70,000 (at m/z 200). Without this, the distinction between 195.1259 Da and a closely eluting isobar is impossible.

Step 2: Sample Preparation

  • Action: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the formation of the [M+H]⁺ ion (196.1332 Da) required for positive mode ionization.

Step 3: UHPLC Separation Parameters

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The tertiary amine and phenoxy groups confer moderate lipophilicity. A rapid gradient ensures sharp peak shapes, minimizing ion suppression in the source.

Step 4: Mass Spectrometric Acquisition (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range:m/z 50 to 500.

  • Action: Extract the Extracted Ion Chromatogram (EIC) for m/z 196.1332 with a narrow mass window (± 5 ppm).

LC_HRMS_Workflow Sample Sample Preparation (100 ng/mL, 0.1% FA) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Injection ESI Electrospray Ionization (ESI+ Mode, 3.5 kV) LC->ESI Eluent HRMS High-Resolution MS (Orbitrap / Q-TOF) ESI->HRMS [M+H]+ Ions Data Data Acquisition (Target m/z: 196.1332) HRMS->Data m/z Detection

Fig 1: LC-HRMS workflow for exact mass determination of the target analyte.

Structural Elucidation and Metabolic Fate

Understanding the exact mass is not only critical for identifying the parent compound but also for tracking its biotransformation. If 2-(Methyl(2-phenoxyethyl)amino)ethanol is subjected to in vitro microsomal stability assays (e.g., human liver microsomes), the hepatic Cytochrome P450 (CYP450) enzymes will target specific vulnerable moieties.

Predictive Mass Shifts in Metabolism

By knowing the exact mass of the parent (195.1259 Da), researchers can program the HRMS to scan for predictable mass shifts corresponding to specific metabolic pathways:

  • N-Demethylation: Loss of the methyl group (-CH₂).

    • Expected Exact Mass Shift: -14.0156 Da.

    • Metabolite Exact Mass: 181.1103 Da.

  • O-Dealkylation: Cleavage at the ether linkage, yielding phenol.

    • Expected Exact Mass Shift: Fragmentation leading to a neutral loss.

  • Aliphatic/Aromatic Hydroxylation: Addition of an oxygen atom (+O).

    • Expected Exact Mass Shift: +15.9949 Da.

    • Metabolite Exact Mass: 211.1208 Da.

Metabolic_Pathway Parent Parent Compound Exact Mass: 195.1259 Da CYP450 Hepatic CYP450 Enzymes (Oxidative Metabolism) Parent->CYP450 Substrate NDealkyl N-Demethylation Exact Mass: 181.1103 Da CYP450->NDealkyl -CH2 (-14.0156 Da) Hydroxyl Hydroxylation (+O) Exact Mass: 211.1208 Da CYP450->Hydroxyl +O (+15.9949 Da) ODealkyl O-Dealkylation (Ether Cleavage) CYP450->ODealkyl Phenol Formation

Fig 2: Proposed CYP450-mediated metabolic pathways and corresponding exact mass shifts.

Conclusion

The transition from theoretical organic synthesis to rigorous analytical verification relies heavily on the precise understanding of a molecule's mass properties. For 2-(Methyl(2-phenoxyethyl)amino)ethanol, distinguishing its average molecular weight (195.26 g/mol ) from its monoisotopic exact mass (195.1259 Da) is the linchpin of modern LC-HRMS workflows. By applying the self-validating protocols and mass defect principles outlined in this guide, researchers can ensure high-confidence identification, accurate quantification, and precise metabolic tracking of this critical chemical scaffold.

References

Exploratory

Thermodynamic Profiling and Phase Behavior of 2-(Methyl(2-phenoxyethyl)amino)ethanol

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the development of advanced active pharmaceutical ingredients (APIs) and speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs) and specialized organic materials, the thermodynamic stability and phase transition behavior of intermediate compounds dictate downstream processing parameters. 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3) is a highly versatile bifunctional building block[1]. Structurally characterized as a tertiary amine containing both a lipophilic phenoxy ether domain and a hydrophilic primary alcohol, this compound presents unique intermolecular dynamics[2]. This whitepaper provides an in-depth analysis of its thermodynamic stability, predictive boiling point dynamics, and the rigorous experimental protocols required to profile its thermal behavior accurately.

Structural Thermodynamics & Intermolecular Forces

To understand the macroscopic boiling point and thermal stability of 2-(Methyl(2-phenoxyethyl)amino)ethanol, one must analyze its molecular architecture at the quantum-mechanical level. The molecule (C₁₁H₁₇NO₂) features three distinct functional domains that govern its enthalpy of vaporization ( ΔHvap​ ) and specific heat capacity ( Cp​ ):

  • The Phenoxy Ether Domain: Provides significant steric bulk and facilitates weak intermolecular π−π stacking and London dispersion forces.

  • The Tertiary Amine Core: Acts as a strong hydrogen bond acceptor but, crucially, lacks the N-H hydrogen bond donor present in its secondary amine analogues[3].

  • The Primary Hydroxyl Group: Serves as both a strong hydrogen bond donor and acceptor, dominating the cohesive energy density of the bulk liquid.

Causality in Phase Behavior: A direct structural analogue, 2-[(2-phenoxyethyl)amino]ethanol (a secondary amine), exhibits a boiling point of 170–180 °C at 4 Torr[4]. The transition from this secondary amine to the tertiary amine 2-(Methyl(2-phenoxyethyl)amino)ethanol involves the addition of a methyl group. While the increased molecular weight (195.26 g/mol ) theoretically increases dispersion forces, the loss of the N-H hydrogen bond donor significantly reduces the overall hydrogen-bonding network. Consequently, the boiling point of the tertiary amine is thermodynamically constrained; the increase in mass is counterbalanced by the decrease in polar cohesive forces, resulting in an estimated boiling point of 160–175 °C at 4 Torr.

Quantitative Thermodynamic Data

The following table synthesizes the known, computed, and extrapolated physicochemical properties of the compound to guide reactor design and distillation parameters.

PropertyValueMethod / Source
Chemical Name 2-(Methyl(2-phenoxyethyl)amino)ethanolIUPAC Nomenclature
CAS Registry Number 113824-76-3Chemical Database[1]
Molecular Weight 195.26 g/mol Computed[1]
Molecular Formula C₁₁H₁₇NO₂Structural Analysis[2]
Predicted Density 1.1 - 1.2 g/cm³Computational Model[3]
Boiling Point (760 mmHg) ~310 - 330 °CExtrapolated (Subject to degradation)
Boiling Point (4.0 Torr) 160 - 175 °CAnalogue Estimation[4]

Mechanistic Degradation Pathways

At atmospheric pressure (760 mmHg), the thermal energy required to overcome the liquid phase's intermolecular forces exceeds the bond dissociation energy of the molecule's weakest covalent bonds. Heating this compound above 250 °C initiates thermal degradation prior to reaching its atmospheric boiling point.

Workflow A 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3) B Thermal Stress (T > 250°C) A->B Heat Applied C Pathway A: C-N Bond Cleavage (N-Dealkylation) B->C Primary Degradation D Pathway B: C-O Bond Cleavage (Ether Scission) B->D Secondary Degradation E N-Methylethanolamine + Phenoxy Radicals C->E F Phenol + Amine Fragments D->F G Volatile Degradation Products (Detected via TGA-MS) E->G Oxidation / Scission F->G Recombination

Figure 1: Proposed thermal degradation pathways of the compound under high-temperature stress.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating methodologies must be employed when working with this compound.

Protocol A: Reduced-Pressure Boiling Point Determination (Ebuliometry)

Because the compound undergoes thermal scission (as mapped in Figure 1) at atmospheric boiling temperatures, vacuum distillation is mandatory.

  • Causality: A short-path distillation apparatus is utilized to minimize the thermal history (residence time) of the molecule. Prolonged exposure to heat in a standard fractional column would induce N-oxide formation or ether cleavage, skewing the vapor pressure data.

  • Self-Validation Step: Prior to introducing the target API intermediate, the system must be calibrated using a reference fluid with a known vapor pressure curve (e.g., diphenyl ether). This validates the integrity of the digital Pirani vacuum gauge and ensures no micro-leaks are artificially raising the system pressure.

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a short-path distillation head connected to a highly insulated 50 mL round-bottom flask. Attach a digital Pirani gauge directly to the distillation head to measure the exact pressure at the vapor-liquid interface.

  • System Evacuation: Engage the high-vacuum pump and allow the system to equilibrate at exactly 4.0 Torr. Monitor for 15 minutes to confirm a leak rate of < 0.1 Torr/hr.

  • Sample Introduction: Introduce 20 mL of 2-(Methyl(2-phenoxyethyl)amino)ethanol into the flask alongside PTFE boiling chips to prevent superheating and bumping.

  • Controlled Heating: Apply heat via a proportional-integral-derivative (PID) controlled heating mantle at a ramp rate of 2 °C/min.

  • Data Acquisition: Record the vapor temperature once a steady reflux ring reaches the thermometer bulb and the first droplet of distillate condenses. The plateau temperature at 4.0 Torr represents the true boiling point (expected ~160–175 °C).

Protocol B: Thermodynamic Stability Profiling via TGA-DSC

To precisely map the thermal degradation thresholds, Simultaneous Thermal Analysis (STA) combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required.

  • Causality: TGA measures mass loss, while DSC measures heat flow. By running them simultaneously, a researcher can definitively distinguish between an endothermic phase change (e.g., evaporation without mass degradation) and an exothermic decomposition event (e.g., C-N bond cleavage).

  • Self-Validation Step: A baseline subtraction run using an empty alumina crucible must be performed immediately prior to the sample run. This eliminates instrument drift and buoyancy effects, ensuring that the calculated onset of decomposition ( Tonset​ ) is an intrinsic property of the molecule, not an artifact of the furnace.

Step-by-Step Methodology:

  • Preparation: Tare a 70 µL alumina (Al₂O₃) crucible on the STA microbalance.

  • Sample Loading: Dispense exactly 5.0 mg of the compound into the crucible.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Note: N₂ is used rather than air to isolate purely thermal degradation from oxidative degradation.

  • Thermal Ramping: Program the furnace to ramp from 25 °C to 400 °C at a strict rate of 10 °C/min.

  • Analysis: Identify the first derivative peak of the TGA curve (DTG) to find the temperature of maximum degradation rate. Correlate this with the DSC heat flow curve to calculate the enthalpy of decomposition ( ΔHdec​ ).

References

  • NextSDS. (n.d.). 2-(Methyl(2-phenoxyethyl)aMino)ethanol — Chemical Substance Information. Retrieved from [Link]

Sources

Foundational

Preliminary Biological Screening of 2-(Methyl(2-phenoxyethyl)amino)ethanol Analogs: A Hierarchical Approach to Hit Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-(Methyl(2-phenoxyethyl)amino)ethanol scaffold represents a versatile chemical backbone with significant potential...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(Methyl(2-phenoxyethyl)amino)ethanol scaffold represents a versatile chemical backbone with significant potential for therapeutic innovation. Its structural motifs, common to a range of pharmacologically active agents, suggest possible interactions with various biological targets. This guide presents a comprehensive, hierarchical strategy for the preliminary biological screening of novel analogs derived from this core structure. We eschew a rigid, one-size-fits-all template in favor of a logical, multi-phased approach designed to efficiently identify and characterize promising "hit" compounds. This workflow prioritizes scientific rigor and resource optimization, beginning with broad assessments of cytotoxicity and culminating in preliminary in vivo toxicity evaluations for the most viable candidates. Each phase is designed to provide critical data that informs a "Go/No-Go" decision for the next, more resource-intensive stage. This document provides detailed, field-proven protocols, explains the causal logic behind experimental choices, and offers a framework for data interpretation, empowering research teams to navigate the early stages of the drug discovery process with confidence and precision.

Introduction: The Rationale for a Phased Screening Strategy

The discovery of novel therapeutic agents is a complex process characterized by a high attrition rate, with many candidates failing due to unforeseen toxicity or a lack of efficacy.[1][2] The structural framework of 2-(Methyl(2-phenoxyethyl)amino)ethanol contains both a phenoxy group and an aminoethanol moiety. These features are present in numerous approved drugs, including beta-blockers, antidepressants, and other agents targeting the central nervous system and cardiovascular system. Therefore, novel analogs of this parent compound are rational candidates for screening against a variety of biological targets.

A preliminary biological screening is the foundational step in this journey, acting as a critical filter to sift through a library of new chemical entities (NCEs) to find promising leads.[3][4][5] The objective is not merely to find active compounds, but to do so efficiently, eliminating compounds with undesirable properties, such as high toxicity, early in the process.[6][7] This guide advocates for a hierarchical or cascaded screening approach. This strategy begins with cost-effective, high-throughput in vitro assays to assess broad biological effects and systematically progresses to more complex, target-specific, and resource-intensive assays for a narrowing pool of promising candidates.[8][9]

This structured progression ensures that investment is focused on analogs with the highest potential for further development, embodying a fail-fast, fail-cheap philosophy crucial to modern drug discovery.

The Hierarchical Screening Workflow

The proposed screening cascade is a multi-phase process designed to comprehensively evaluate each analog. The workflow is structured to first assess safety and general activity, then delve into specific mechanisms of action, and finally, evaluate basic drug-like properties.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Lead Characterization cluster_3 Phase 4: In Vivo Validation P1 Cytotoxicity Assays (e.g., MTT, XTT) Determine IC50 decision1 Filter: Low Toxicity? (IC50 > 10-30 µM) P1->decision1 P2_1 Target-Specific Binding Assays (e.g., Radioligand, FP) Determine Ki / Kd decision2 Filter: Potent & Active? P2_1->decision2 P2_2 Functional Assays (e.g., cAMP, Ca2+ flux) Determine EC50 / IC50 P2_2->decision2 P3_1 In Vitro ADME Profiling (Permeability, Stability) decision3 Filter: Good Profile? P3_1->decision3 P3_2 Selectivity Profiling P3_2->decision3 P4 Preliminary In Vivo Toxicity (e.g., Zebrafish, Rodent Acute Tox) Determine MTD / LD50 end Lead Candidates for Optimization P4->end start Analog Library start->P1 decision1->P2_1 Yes decision1->P2_2 Yes decision1->end No (Discard) decision2->P3_1 Yes decision2->P3_2 Yes decision2->end No (Discard) decision3->P4 Yes decision3->end No (Discard) MTT_Assay cluster_cell Metabolically Active Cell Mito Mitochondria (contains Dehydrogenase) Formazan Purple Formazan (Insoluble Crystals) Mito->Formazan Reduction MTT Yellow MTT (Water-Soluble) MTT->Mito Enters Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The core principle of the MTT cell viability assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or MCF-7 for oncology focus) in a 96-well plate at a density of 5,000-10,000 cells per well. [10]Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. A common starting range is from 0.1 µM to 100 µM. [11]Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin). [3][11]3. Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours. [10]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [11]5. Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals. [11][12]6. Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader. [11][12]7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀). [11]

Data Presentation and Interpretation

The primary output is the IC₅₀ value for each analog. A lower IC₅₀ indicates higher cytotoxicity.

Table 1: Hypothetical Cytotoxicity Data for 2-(Methyl(2-phenoxyethyl)amino)ethanol Analogs

Analog IDIC₅₀ (µM) on HEK293 Cells (48h)InterpretationGo/No-Go Decision
MPE-0013.5Highly CytotoxicNo-Go
MPE-002> 100Non-Cytotoxic at tested concentrationsGo
MPE-00325.7Moderately CytotoxicGo (with caution)
MPE-00489.1Low CytotoxicityGo
Doxorubicin0.8Potent Cytotoxic (Positive Control)N/A

Decision Point: Analogs with IC₅₀ values > 10-30 µM are generally considered suitable for progression to secondary screening. This threshold ensures that the concentrations used in subsequent assays are unlikely to cause non-specific effects due to general toxicity.

Phase 2: Secondary Screening for Biological Function

Causality: Once a non-toxic concentration range is established, the next step is to determine if the "Go" compounds interact with specific biological targets and elicit a functional response. [13][14][15]This phase moves from a general assessment to a more hypothesis-driven investigation based on the chemical structure of the analogs. Given the phenoxyethyl-amine core, logical targets include G-protein coupled receptors (GPCRs) like adrenergic or dopaminergic receptors, or ion channels.

Core Methodology 1: Receptor Binding Assays

Binding assays determine if a compound physically interacts with a target receptor. [16][17]A common method is the competitive radioligand binding assay. In this setup, the test compound competes with a known radiolabeled ligand for binding to the receptor. [18][19]The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Binding_Assay cluster_0 Before Competition cluster_1 During Competition cluster_2 Result Receptor1 Receptor Radioligand1 Radiolabeled Ligand (*) Receptor1->Radioligand1 Binds Receptor2 Receptor Analog Test Analog Receptor2->Analog Competes & Binds Radioligand2 * Result Displaced (Free) Radioligand (*) is Measured cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Principle of a competitive receptor binding assay.

Core Methodology 2: Functional Assays

A compound can bind to a receptor without causing a biological effect (an antagonist) or it can trigger the receptor's downstream signaling pathway (an agonist). Functional assays are essential to distinguish between these possibilities. [13][20]For GPCRs, common functional assays measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) levels. [21][22]

General Protocols
  • Receptor Binding Assay (General):

    • Preparation: Use cell membranes or purified proteins expressing the target receptor. [22] 2. Incubation: Incubate the receptor preparation with a fixed concentration of a suitable radioligand (at or below its K_d) and varying concentrations of the test analog. [19] 3. Separation: Separate the receptor-bound radioligand from the free radioligand, typically via rapid filtration. [18][22] 4. Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.

    • Analysis: Plot the percentage of bound radioligand against the log of the analog concentration to determine the IC₅₀, which can be converted to an inhibition constant (K_i).

  • Functional cAMP Assay (General):

    • Cell Culture: Use a cell line engineered to express the target receptor and a reporter system (e.g., CRE-Luciferase).

    • Treatment: Treat cells with the test analogs. To test for agonist activity, measure cAMP levels directly. To test for antagonist activity, co-incubate the analog with a known agonist and measure the inhibition of the agonist's effect.

    • Lysis & Detection: Lyse the cells and measure the reporter signal (e.g., luminescence) or cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

    • Analysis: For agonists, determine the EC₅₀ (half-maximal effective concentration). For antagonists, determine the IC₅₀.

Data Presentation and Interpretation

Table 2: Hypothetical Binding and Functional Data for Selected Analogs (Target: β₂-Adrenergic Receptor)

Analog IDBinding Affinity K_i (nM)Functional Assay (cAMP)Potency (EC₅₀/IC₅₀, nM)Interpretation
MPE-002150Agonist250Moderate agonist
MPE-00325Antagonist45Potent antagonist
MPE-004> 10,000No ActivityN/ANo interaction with target

Decision Point: Analogs with high binding affinity (low K_i) and potent functional activity (low EC₅₀ or IC₅₀) are prioritized. A significant separation between the cytotoxic IC₅₀ (from Phase 1) and the functional potency is desired to ensure a therapeutic window.

Phase 3: Preliminary ADMET Profiling

Causality: A potent compound is of little therapeutic value if it cannot reach its target in the body or is metabolized too quickly. [1][6]Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology (Tox) studies are crucial for evaluating the "drug-like" properties of candidates and identifying liabilities that could lead to failure in later stages. [23][24]Performing these assessments early helps to de-risk the project and guide medicinal chemistry efforts to optimize the lead compounds. [1][6]

Key In Vitro ADME Assays
  • Permeability: Assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive absorption across the gut wall.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life. Rapid metabolism can predict poor oral bioavailability. [6]* Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically active.

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

Decision Point: Candidates should exhibit reasonable permeability, moderate to high metabolic stability, and low inhibition of key CYP enzymes to be considered for further, more complex studies.

Phase 4: Preliminary In Vivo Toxicity Assessment

Causality: While in vitro assays are invaluable, they cannot fully replicate the complex interactions within a living organism. [8][25]A preliminary in vivo study is the gold standard for assessing the integrated safety of a compound. [26]This step is reserved for only the most promising candidates due to its cost and ethical considerations.

Core Methodology: Acute Toxicity Study

An acute toxicity study involves administering a single, high dose of the compound to a model organism to determine the maximum tolerated dose (MTD) or the median lethal dose (LD₅₀). [27]Rodents are traditional models, but alternative models like zebrafish are gaining traction for early-stage screening due to their high throughput and lower cost. [28]

  • General Protocol (Rodent):

    • Dose-Range Finding: Administer the compound to small groups of animals at escalating doses. [27] 2. Observation: Monitor animals closely for clinical signs of toxicity, changes in body weight, and mortality over a period of up to 14 days.

    • Necropsy: Perform a gross examination of organs at the end of the study to identify any visible abnormalities.

    • Analysis: Determine the MTD (the highest dose that does not cause significant toxicity) or calculate the LD₅₀.

Decision Point: A large difference between the effective dose (predicted from in vitro potency) and the toxic dose in vivo suggests a favorable therapeutic index, marking the compound as a strong candidate for a full preclinical development program. [27]

Synthesizing the Data: Selecting Lead Candidates

The culmination of this hierarchical screening process is a comprehensive data package for each analog. The selection of lead candidates for further optimization is not based on a single parameter but on a holistic evaluation of the entire dataset:

  • Safety Window: Is there a sufficient margin between the cytotoxic concentration (Phase 1) and the effective concentration at the target (Phase 2)?

  • Potency and Efficacy: Does the compound show high affinity and potent functional activity at the desired target?

  • ADME Profile: Does the compound possess drug-like properties (e.g., good stability and permeability) that suggest it can be developed into a viable drug? [23]4. In Vivo Tolerability: Is the compound well-tolerated in a living organism at doses projected to be efficacious?

By systematically answering these questions, researchers can make data-driven, high-confidence decisions, ensuring that only the most promising analogs of 2-(Methyl(2-phenoxyethyl)amino)ethanol advance toward preclinical development.

References

  • How ADME Studies Contribute To Drug Development. (2022, October 6). CfPIE. [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Cresset. [Link]

  • Role of Functional Assays in Antibody-Based Drug Development. (2025, July 6). Promab. [Link]

  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. (2026, January 22). Infinix Bio. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). IONTOX. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]

  • Functional assays as prismatic views of drug activity: relevance to new drug discovery. (n.d.). PubMed. [Link]

  • What is functional assays? (2025, November 24). Sumble. [Link]

  • The Importance of In Vitro Assays. (2023, May 23). Visikol. [Link]

  • In Vitro Assays for successful drug discovery programs. (n.d.). AXXAM. [Link]

  • Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. [Link]

  • Functional Assay Development Roadmap: Strategic Planning for Success. (2023, February 6). KCAS Bio. [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PMC. [Link]

  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017, March 29). YouTube. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). OracleBio. [Link]

  • 7 Toxicity Screening Strategies for Preclinical Research. (n.d.). Biobide. [Link]

  • In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. (n.d.). Disease Models & Mechanisms. [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. (2008, March 15). PubMed. [Link]

  • Preclinical Data Analysis - The Key to Robust Translational Results. (n.d.). Slideshare. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC. [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023, April 4). IMODOS. [Link]

  • XTT Assays vs MTT. (2025, December 29). Biotech Spain. [Link]

  • In Vivo Toxicity Study. (n.d.). Creative Bioarray. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. [Link]

  • Preclinical Drug Discovery: Turning Drug Safety Data into Decisions. (n.d.). Instem. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press. [Link]

  • Optimizing Preclinical Toxicology Data Analysis. (2022, October 18). Excelra. [Link]

  • Statistical Considerations for Preclinical Studies. (n.d.). PMC. [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012, May 1). NCBI. [Link]

  • Screening and identification of novel biologically active natural compounds. (2017, June 5). PMC. [Link]

  • Screening and identification of novel biologically active natural compounds. (2017, June 5). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Flash Chromatography Purification Strategies for 2-(Methyl(2-phenoxyethyl)amino)ethanol

Introduction & Physicochemical Profiling The purification of basic organic amines remains one of the most persistent bottlenecks in synthetic organic chemistry and drug development. 2-(Methyl(2-phenoxyethyl)amino)ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The purification of basic organic amines remains one of the most persistent bottlenecks in synthetic organic chemistry and drug development. 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3) [1] is a multifunctional tertiary amine featuring a primary hydroxyl group and a phenoxy ether moiety.

From a chromatographic perspective, this molecule presents a triad of interactive functional groups:

  • Tertiary Amine : Acts as a strong Brønsted base (estimated pKa ~8.5–9.5), which is the primary driver of non-ideal chromatographic behavior.

  • Primary Hydroxyl : Acts as both a hydrogen-bond donor and acceptor, increasing the molecule's overall polarity and requiring stronger eluting solvents.

  • Phenoxy Ether : Provides a hydrophobic aromatic ring and UV-chromophore, enabling real-time UV-directed fraction collection (typically monitored at 254 nm and 280 nm).

The Causality of Chromatographic Failure on Bare Silica

Standard flash chromatography relies on bare silica gel ( SiO2​ ), which possesses weakly acidic surface silanol groups (pKa ~4.5–5.0). When a basic compound like 2-(Methyl(2-phenoxyethyl)amino)ethanol is introduced, an acid-base interaction occurs. The basic amine deprotonates the silanols, leading to strong ionic binding rather than reversible adsorption/desorption [2]. This phenomenon causes severe band broadening, extreme peak tailing, and irreversible adsorption (yield loss). To achieve high-purity isolation, the chromatographic system must be engineered to disrupt this ionic interaction.

Method Development Strategy: Engineering the Chromatographic Environment

To successfully purify this tertiary amine, scientists must choose between modifying the mobile phase or modifying the stationary phase.

Strategy A: Mobile Phase Modification (Sacrificial Base)

By incorporating 1–2% of a volatile base such as Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ) into the mobile phase, the acidic silanols are dynamically neutralized. The modifier acts as a "sacrificial base," saturating the active acidic sites on the silica so the target amine can partition freely and elute as a sharp, symmetrical band[3].

Strategy B: Stationary Phase Modification (Amine-Functionalized Silica)

A more modern approach replaces bare silica with aminopropyl-bonded silica (e.g., KP-NH or TELOS NH2). The immobilized amino groups provide a permanently basic surface (pKa ~9.8). Because the stationary phase is basic, the basic analyte is repelled from the surface, preventing ionic binding [4]. This eliminates the need for mobile phase modifiers, streamlining post-purification processing.

Strategy C: Reversed-Phase at Alkaline pH

For highly polar crude mixtures, reversed-phase (C18) chromatography is highly effective. By elevating the mobile phase pH above the compound's pKa (e.g., pH > 10 using NH4​OH ), the amine is maintained in its un-ionized (free-base) form. This maximizes its lipophilicity and retention on the hydrophobic C18 phase, allowing separation from polar impurities [2].

Workflow Visualization

Workflow Start Crude 2-(Methyl(2-phenoxyethyl)amino)ethanol (Basic Tertiary Amine) Decision Select Stationary Phase Start->Decision NP_Silica Standard Bare Silica (SiO2) Acidic Surface Decision->NP_Silica Cost-Effective NP_Amino Amine-Functionalized (NH2) Basic Surface Decision->NP_Amino High Recovery RP_C18 Reversed-Phase (C18) Hydrophobic Surface Decision->RP_C18 High Polarity Impurities Action_Silica Add 1-2% TEA or NH4OH Neutralize Silanols NP_Silica->Action_Silica Prevent Tailing Action_Amino Use Neutral Solvents (e.g., Hexane/EtOAc) NP_Amino->Action_Amino No Modifiers Needed Action_C18 Alkaline Mobile Phase (pH > 9) Suppress Ionization RP_C18->Action_C18 Maximize Lipophilicity Validation Fractions Analysis & Solvent Removal (Self-Validating Step) Action_Silica->Validation Action_Amino->Validation Action_C18->Validation

Figure 1: Decision matrix for the flash chromatographic purification of basic tertiary amines.

Self-Validating Experimental Protocols

Protocol A: Normal Phase Purification with TEA Modifier

This protocol utilizes standard silica but requires rigorous post-purification validation to ensure complete removal of the basic modifier.

Step 1: 2D TLC Method Development (Validation Check)

  • Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10) containing 1% (v/v) TEA.

  • Spot the crude mixture on a standard silica TLC plate. Develop the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent.

  • Self-Validation: If the compound spots lie perfectly on the diagonal, the compound is stable. Off-diagonal spots indicate on-column degradation catalyzed by silica [5], dictating an immediate switch to Protocol B.

Step 2: Column Equilibration

  • Mount a standard bare silica flash cartridge.

  • Flush the column with 3–5 Column Volumes (CV) of the starting mobile phase (100% DCM with 1% TEA) to pre-saturate and neutralize the acidic silanols.

Step 3: Sample Loading & Elution

  • Dissolve the crude sample in a minimum volume of DCM and inject it onto the column.

  • Run a gradient from 0% to 15% MeOH in DCM over 15 CV, maintaining a constant 1% TEA throughout the run. Monitor UV absorbance at 254 nm.

Step 4: Fraction Concentration & Azeotropic Drying (Validation Check)

  • Pool the fractions containing the target mass.

  • Evaporate under reduced pressure. Because TEA has a boiling point of 89.5 °C, it often remains as a contaminant.

  • Self-Validation: Add 10 mL of Toluene or Ethanol to the flask and co-evaporate. Repeat twice. This azeotropic distillation forces the removal of residual TEA. Confirm absolute purity via 1H -NMR by verifying the absence of the characteristic TEA triplet at 1.0 ppm and quartet at 2.5 ppm.

Protocol B: Amine-Functionalized Silica (Recommended)

This protocol relies on stationary phase chemistry, eliminating the risk of modifier contamination and simplifying workflow.

Step 1: TLC Method Development

  • Use NH2​ -modified TLC plates. Develop using a gradient of Hexane and Ethyl Acetate (EtOAc). Target an Rf of 0.25–0.35. No basic modifiers are required.

Step 2: Column Equilibration & Loading

  • Equilibrate an amine-functionalized flash column (e.g., Biotage KP-NH) with 100% Hexane.

  • For optimal resolution, dry-load the crude sample: dissolve the crude in a volatile solvent, add a small mass of NH2​ -silica, evaporate to a free-flowing powder, and load it into a solid-load cartridge.

Step 3: Elution & Recovery

  • Elute with a gradient of 10% to 80% EtOAc in Hexane over 12 CV.

  • Pool the UV-active fractions and evaporate directly.

  • Self-Validation: Because no modifiers were used, the resulting residue is the pure free-base amine. Weigh the flask to constant mass to validate complete solvent removal.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three primary purification strategies.

ParameterNormal Phase (Bare Silica)Amine-Functionalized SilicaReversed-Phase (C18)
Stationary Phase Unmodified SiO2​ (Acidic)Aminopropyl-bonded SiO2​ (Basic)C18-bonded SiO2​ (Hydrophobic)
Mobile Phase DCM / MethanolHexane / Ethyl AcetateWater / Acetonitrile
Required Modifier 1–2% Triethylamine (TEA)None0.1% NH4​OH (pH > 9.0)
Expected Recovery 70–85% (Some irreversible binding)>90% (No ionic binding)>95% (Highly efficient)
Post-Purification Azeotropic distillation required to remove TEADirect evaporation yields free baseLyophilization or extraction required
Primary Advantage Cost-effective consumablesHighest purity, easiest workflowBest for highly polar impurities

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base (2023). Available at:[Link]

  • Columns Week. "Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography." WordPress Chemistry Blogs (2013). Available at:[Link]

Application

Application Note: High-Efficiency Liquid-Liquid Extraction and Recovery Protocol for 2-(Methyl(2-phenoxyethyl)amino)ethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3) Methodology: pH-Swing Liquid-Liquid Extraction (LLE) Introduction & P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3) Methodology: pH-Swing Liquid-Liquid Extraction (LLE)

Introduction & Physicochemical Rationale

2-(Methyl(2-phenoxyethyl)amino)ethanol is a versatile bifunctional intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Structurally, it is an amphiphilic molecule featuring a lipophilic phenoxyethyl moiety, a hydrophilic hydroxyl group, and a central tertiary amine.

Isolating this compound from crude reaction mixtures—which often contain unreacted phenols, alkylating agents, or neutral byproducts—requires a highly selective purification strategy. pH-swing liquid-liquid extraction (acid-base extraction) is the most robust and scalable method for this purpose[1].

The Causality of pH-Swing Extraction

The extraction strategy relies entirely on the protonation state of the central tertiary amine. While the exact pKa of 2-(Methyl(2-phenoxyethyl)amino)ethanol is sparsely reported, we can accurately infer its behavior from structural analogs like N-methyldiethanolamine (MDEA), which has a well-documented pKa of 8.52[2][3].

  • Acidic Conditions (pH < 3): When treated with a strong acid (e.g., 1.0 M HCl), the tertiary amine is protonated, converting the molecule into a highly water-soluble ammonium salt. In this state, the target compound partitions exclusively into the aqueous phase, leaving neutral and acidic impurities behind in the organic solvent[4].

  • Basic Conditions (pH > 11): By adding a strong base (e.g., 2.0 M NaOH) to the isolated aqueous layer, the ammonium salt is deprotonated. The molecule reverts to its neutral, free-base form, drastically increasing its lipophilicity and allowing it to be recovered into a fresh organic solvent[4].

Physicochemical Properties & Extraction Parameters

To successfully execute the extraction, the thermodynamic partitioning of the molecule (LogD) must be manipulated via pH control. Table 1 summarizes the target parameters for optimal phase separation.

Table 1: pH-Dependent Partitioning Behavior and Extraction Efficiency

ParameterAcidic Wash (pH 2.0)Physiological (pH 7.4)Basification (pH 12.0)
Amine State Protonated (Cationic)Mixed (Cationic/Neutral)Deprotonated (Free Base)
Estimated LogD < -1.5~ 0.5> 2.0
Primary Phase AqueousEmulsion / MixedOrganic
Recovery Yield > 99% (in Aqueous)Poor phase separation> 95% (in Organic)

Experimental Workflow Diagram

LLE_Workflow Crude Crude Reaction Mixture (Target + Impurities) OrgSolv Dissolve in MTBE or EtOAc Crude->OrgSolv AddAcid Add 1.0 M HCl (Adjust to pH 2) OrgSolv->AddAcid Split1 Phase Separation AddAcid->Split1 Org1 Organic Phase (Neutral/Acidic Impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Protonated Target) Split1->Aq1 Retain AddBase Cool to 0°C & Add 2.0 M NaOH (Adjust to pH 11-12) Aq1->AddBase AddOrg2 Extract with fresh MTBE/DCM AddBase->AddOrg2 Split2 Phase Separation AddOrg2->Split2 Aq2 Aqueous Phase (Waste Salts) Split2->Aq2 Discard Org2 Organic Phase (Free Base Target) Split2->Org2 Retain Dry Wash with Brine & Dry over Anhydrous Na2SO4 Org2->Dry Evap Rotary Evaporation (Pure Target Compound) Dry->Evap

Figure 1: Step-by-step pH-swing LLE workflow for tertiary amine recovery.

Step-by-Step Experimental Protocol

This self-validating protocol ensures high-purity recovery by utilizing sequential phase shifts. Methyl tert-butyl ether (MTBE) is recommended over Dichloromethane (DCM) for the initial steps due to its lower toxicity and excellent phase separation profile, though DCM can be used for the final extraction if the free base exhibits limited solubility in MTBE.

Phase 1: Initial Solubilization & Impurity Removal
  • Dissolution: Dissolve the crude reaction mixture containing 2-(Methyl(2-phenoxyethyl)amino)ethanol in MTBE (approx. 10 mL per gram of crude material). Transfer to a suitably sized separatory funnel.

  • Acidification: Add an equal volume of 1.0 M Hydrochloric Acid (HCl) to the separatory funnel.

  • Agitation: Stopper the funnel, invert, and gently vent to release pressure. Shake vigorously for 1–2 minutes to ensure complete mass transfer of the protonated amine into the aqueous layer.

  • Separation: Allow the layers to separate completely.

    • Self-Validation Check: Test the pH of the aqueous layer. It must be ≤ 2. If it is higher, the amine may not be fully protonated; add more 1.0 M HCl and repeat the extraction.

  • Collection: Drain the lower aqueous layer (containing the target compound) into a clean Erlenmeyer flask. Retain the upper organic layer (containing impurities) for waste disposal[1][4]. Optional: Wash the organic layer once more with a half-volume of 1.0 M HCl to ensure quantitative recovery.

Phase 2: Basification & Product Liberation
  • Cooling: Place the Erlenmeyer flask containing the acidic aqueous layer in an ice-water bath. Rationale: The subsequent neutralization reaction is highly exothermic. Cooling prevents thermal degradation of the product and minimizes solvent flash-boiling.

  • Neutralization: Slowly add 2.0 M Sodium Hydroxide (NaOH) dropwise while stirring continuously.

  • pH Verification: Continue adding NaOH until the pH of the solution reaches 11–12 (verify using universal indicator paper or a pH meter). At this stage, the solution may become cloudy as the water-insoluble free base precipitates or forms micro-droplets[4].

Phase 3: Organic Recovery & Isolation
  • Back-Extraction: Transfer the basic aqueous mixture back into a clean separatory funnel. Add fresh MTBE or DCM (equal to 50% of the aqueous volume).

  • Agitation: Shake vigorously for 1–2 minutes, venting frequently. Allow the layers to separate. The free base target compound is now in the organic phase.

  • Collection: Separate the layers. If using MTBE, the organic layer is on top; if using DCM, it is on the bottom. Extract the aqueous layer one additional time with fresh solvent to ensure maximum yield.

  • Washing: Combine the organic extracts and wash once with saturated aqueous NaCl (brine). Rationale: Brine reduces the solubility of water in the organic phase, pre-drying the solvent and removing trace inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature 35–40°C) to yield the pure 2-(Methyl(2-phenoxyethyl)amino)ethanol as a viscous oil.

Optimization & Troubleshooting

  • Emulsion Formation: Amino alcohols possess surfactant-like properties due to their hydrophilic heads and hydrophobic tails, which can cause stubborn emulsions during agitation. If an emulsion forms, do not shake further. Instead, add a small amount of brine to increase the ionic strength of the aqueous phase, or filter the biphasic mixture through a small pad of Celite to break the interfacial tension.

  • Temperature Control: Always perform the basification step (Phase 2) over an ice bath. Localized heating during the addition of NaOH can cause the degradation of the ether linkage or promote unwanted side reactions.

References

  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • 4.8: Acid-Base Extraction Chemistry LibreTexts URL:[Link]

  • Acid–base extraction Wikipedia URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 2-(Methyl(2-phenoxyethyl)amino)ethanol during synthesis

Troubleshooting Guide & Anaerobic Methodologies Welcome to the Senior Application Scientist troubleshooting center. The synthesis of 2-(Methyl(2-phenoxyethyl)amino)ethanol presents unique challenges due to the presence o...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & Anaerobic Methodologies

Welcome to the Senior Application Scientist troubleshooting center. The synthesis of 2-(Methyl(2-phenoxyethyl)amino)ethanol presents unique challenges due to the presence of a highly nucleophilic tertiary amine and a primary alcohol. When exposed to atmospheric oxygen, solvent peroxides, or trace transition metals, this molecule rapidly degrades.

This guide is designed to help researchers diagnose oxidative impurities, understand the mechanistic causality behind these failures, and implement self-validating protocols to ensure high-yield, high-purity syntheses.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a major impurity at [M+16]+. What is happening and how do I stop it? A1: The [M+16]+ peak is the classic mass signature of mono-oxygenation, specifically indicating the formation of an N-oxide at the tertiary amine center[1]. The nitrogen lone pair in 2-(Methyl(2-phenoxyethyl)amino)ethanol is highly nucleophilic and is readily attacked by electrophilic oxidants like dissolved oxygen or solvent peroxides[2]. To prevent this, you must rigorously exclude oxygen by degassing your reaction solvents and using peroxide-free ethereal solvents (e.g., BHT-stabilized THF).

Q2: I degassed my solvent by bubbling Nitrogen through it for 5 minutes, but I am still getting oxidation. Why? A2: Sparging (bubbling) relies on simple gas displacement and is insufficient for highly sensitive amino alcohols. It leaves residual dissolved oxygen in the matrix. The gold standard for complete deoxygenation is the Freeze-Pump-Thaw (FPT) method[3]. FPT takes advantage of Henry's Law: by freezing the solvent, applying a high vacuum, and then thawing, you force the dissolved gases out of the liquid phase and into the headspace to be permanently evacuated[4].

Q3: What role do trace metals play, and how can I mitigate them? A3: Trace transition metals (like Fe³⁺ or Cu²⁺) act as biomimetic catalysts, facilitating radical-mediated oxidation of both the tertiary amine and the primary alcohol[1]. These metals often leach from stainless steel spatulas, syringe needles, or improperly washed glassware. To mitigate this, wash your reaction vessels with a chelating agent like 0.1 M EDTA, which effectively binds and desorbs trace metal ions from glass surfaces[5].

Q4: Can the primary alcohol group also oxidize during this synthesis? A4: Yes. While the tertiary amine is the kinetically favored site for auto-oxidation, the primary alcohol (-CH₂CH₂OH) can over-oxidize to an aldehyde ([M-2]+) or a carboxylic acid in the presence of trace metals and oxygen. Maintaining strict anaerobic conditions and controlling reaction temperatures (keeping them below 60°C) will suppress this secondary oxidation pathway.

Section 2: Quantitative Comparison of Degassing Methodologies

To select the appropriate preventative measure, compare the empirical efficiency of standard degassing techniques below:

Degassing MethodDissolved O₂ RemovalTime RequiredCausality / MechanismBest Application
Sparging (N₂/Ar) ~70–80%15–30 minsGas displacement via continuous bubbling.Bulk solvents; low-sensitivity reactions.
Sonication + Vacuum ~60–70%5–10 minsAcoustic cavitation forces dissolved gas into bubbles.HPLC mobile phases; rapid rough degassing.
Freeze-Pump-Thaw >99% 45–60 minsPressure dependence of gas solubility (Henry's Law)[4].Highly sensitive amino alcohol syntheses[3].
Section 3: Standard Operating Procedure (Freeze-Pump-Thaw)

The following protocol outlines the Freeze-Pump-Thaw (FPT) method. Self-Validation Check: A successful FPT cycle is visually confirmed by the vigorous evolution of gas bubbles during the thawing phase. If no bubbles appear on the first thaw, your solvent was either already degassed, or your vacuum line is compromised[4].

  • Preparation: Transfer the reaction solvent to a heavy-walled Schlenk flask. Critical: Do not fill the flask to more than 50% of its total volume. Overfilled flasks expand during freezing and frequently shatter[4].

  • Freeze: Submerge the sealed flask in a liquid nitrogen (N₂) Dewar until the solvent is completely frozen solid[6]. Causality: Freezing drops the vapor pressure, preventing the solvent from evaporating when exposed to high vacuum.

  • Pump: Open the flask's stopcock to a high-vacuum Schlenk line for 5 to 10 minutes[3]. This evacuates the atmospheric headspace containing the oxygen.

  • Seal & Thaw: Close the stopcock to isolate the flask under static vacuum. Remove it from the N₂ bath and place it in a tepid water bath to thaw[4]. Causality: As the solvent melts, the solubility of trapped gases drops drastically, forcing O₂ out of the liquid phase.

  • Cycle: Repeat steps 2 through 4 for a total of three complete cycles to ensure >99% oxygen removal[3]. Finally, backfill the flask with ultra-pure Argon.

Section 4: Mechanistic Workflow & Interventions

G Target 2-(Methyl(2-phenoxyethyl)amino)ethanol (Target Molecule) NOxide N-Oxide Impurity [M+16]+ Peak Target->NOxide Tertiary Amine Oxidation Aldehyde Aldehyde Impurity [M-2]+ Peak Target->Aldehyde Primary Alcohol Oxidation O2 Dissolved O2 & Solvent Peroxides O2->NOxide Metals Trace Transition Metals (Fe, Cu) Metals->NOxide Metals->Aldehyde FPT Freeze-Pump-Thaw Degassing FPT->O2 Eliminates EDTA EDTA Glassware Wash & Metal-Free Setup EDTA->Metals Chelates BHT Use Peroxide-Free Solvents BHT->O2 Prevents

Figure 1: Mechanistic pathways of 2-(Methyl(2-phenoxyethyl)amino)ethanol oxidation and interventions.

References
  • Chemistry LibreTexts. "8: Freeze-Pump-Thaw". 6

  • Department of Chemistry, University of Rochester. "How To: Degas Solvents". 3

  • JoVE. "Video: Degassing Liquids with Freeze-Pump-Thaw Cycling". 4

  • ChemRxiv. "Investigation of Ketamine Oxidation with an Iron(III) Tetraphenylporphyrin Biomimetic Catalyst". 1

  • PMC - NIH. "Medicinal Chemistry of Drugs with N-Oxide Functionalities". 2

  • Water Research Commission. "The Synthesis of Highly Selective Immobilised Ligands for Extraction of Toxic Metal Ions from Wastewater". 5

Sources

Optimization

Technical Support Center: Formulating 2-(Methyl(2-phenoxyethyl)amino)ethanol for Biological Assays

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the aqueous formulation of 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the aqueous formulation of 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3)[1].

Working with lipophilic bases in in vitro assays often leads to erratic data due to sub-visible precipitation. This guide bypasses generic advice, focusing on the specific physicochemical causality of this molecule to provide self-validating, reproducible protocols.

Compound Profiling & Physicochemical Causality

To solve a solubility issue, we must first understand the molecule's architecture. 2-(Methyl(2-phenoxyethyl)amino)ethanol is a tertiary amine featuring a highly lipophilic phenoxyethyl tail and a polar aminoethanol headgroup.

  • The Problem: While the molecule readily dissolves in 100% Dimethyl sulfoxide (DMSO), its lipophilic phenoxy ring severely restricts its solubility in aqueous buffers at physiological pH (7.4).

  • The Causality of Failure: When a concentrated DMSO stock is pipetted directly into aqueous cell culture media, the DMSO rapidly diffuses into the bulk water. The hydrophobic phenoxy groups are suddenly exposed to a high-dielectric aqueous environment, forcing the molecules to aggregate via hydrophobic interactions before they can thermodynamically disperse. This is known as kinetic precipitation or the "DMSO crash"[2].

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon addition to cell culture media. How do I prevent this without increasing DMSO toxicity?

A: You are experiencing a kinetic precipitation event. For most cell culture systems, a final DMSO concentration of 0.5% (v/v) is the absolute maximum acceptable limit, with sensitive primary cells requiring <0.1% to avoid solvent-induced cytotoxicity[2]. To prevent the crash, you must manage the solvent transition rate.

Protocol 1: The Intermediate Dilution Strategy Causality: By stepping down the DMSO concentration gradually, you lower the thermodynamic shock to the molecule, allowing the polar aminoethanol group time to hydrate and stabilize the phenoxy tail in solution.

  • Primary Stock: Prepare a 10 mM stock in 100% anhydrous DMSO.

  • Intermediate Shift: Prepare an intermediate buffer containing 10% DMSO. Crucial Step: Add the primary stock to this intermediate buffer dropwise while vigorously vortexing to prevent localized high concentrations.

  • Final Assay Addition: Dilute the intermediate stock 1:100 into your pre-warmed (37°C) assay media. This yields a 10 µM final concentration at 0.1% DMSO.

  • Self-Validation Step: Before adding cells, measure the absorbance of the final media at 600 nm (OD600) against a vehicle control. An elevated OD600 indicates light scattering from sub-visible particles, meaning the dilution rate was too fast.

Q2: Intermediate dilutions are still failing. How can I use cyclodextrins to force the compound into solution?

A: When solvent shifting fails, we must shield the hydrophobic phenoxy group from the water. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have a ring-shaped structure with a hydrophilic outer surface and a hydrophobic inner cavity[3].

Causality: The lipophilic phenoxyethyl moiety of the compound inserts into the HP-β-CD cavity via van der Waals forces. This forms a thermodynamically stable inclusion complex, effectively "hiding" the insoluble portion of the molecule from the aqueous environment while avoiding the osmotic penalty and toxicity of co-solvents[3][].

Protocol 2: HP-β-CD Inclusion Complexation

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer.

  • Guest Addition: While vigorously vortexing the HP-β-CD solution, slowly add your concentrated DMSO compound stock dropwise[2].

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 to 24 hours. Causality: Complexation is a thermodynamic equilibrium process; it requires time and kinetic energy (agitation/heat) for the guest molecule to displace water molecules inside the cyclodextrin cavity[].

  • Self-Validation Step: Centrifuge the equilibrated solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS. If the concentration matches your theoretical input, complete encapsulation has been achieved.

Q3: Can I exploit the tertiary amine to improve solubility without excipients?

A: Yes. The tertiary amine in 2-(Methyl(2-phenoxyethyl)amino)ethanol can be protonated. Causality: At physiological pH (7.4), a fraction of the compound exists as the unprotonated free base, which drives precipitation. By lowering the pH of your stock solution, you force the amine into its cationic (protonated) state, drastically increasing its hydration energy and aqueous solubility.

Protocol 3: In Situ Salt Formation

  • Acidic Solubilization: Dissolve the free base compound directly into a mild acidic buffer (e.g., 10 mM Citrate buffer, pH 5.5).

  • Titration: Slowly titrate this aqueous stock into your final assay media (pH 7.4) under constant agitation.

  • Self-Validation Step: Monitor the final assay media with a micro-pH probe. You must confirm that the buffering capacity of the assay media has neutralized the acidic stock back to pH 7.4 without overshooting, ensuring cell viability is maintained.

Quantitative Data Presentation

Use the following matrix to select the optimal solubilization strategy based on your assay's tolerance limits.

Solubilization StrategyPrimary Mechanism of ActionMax Recommended Final DMSOBiological ProsBiological Cons
Intermediate Dilution Gradual dielectric solvent shift0.1% - 0.5%[2]Simple; introduces no complex excipients.High risk of kinetic precipitation; limits max compound dose.
HP-β-CD Complexation Hydrophobic cavity encapsulation< 0.1%Highly stable; eliminates solvent toxicity[].Requires incubation time; CD may sequester assay lipids.
In Situ Salt Formation Cationic amine protonation0%Completely aqueous; zero solvent toxicity.May alter the local pH of weakly buffered media.

Experimental Workflows & Mechanisms

G Stock Step 1: Primary Stock 10 mM in 100% DMSO Inter Step 2: Intermediate Dilution 1 mM in 10% DMSO / 90% Buffer (Vortex continuously) Stock->Inter Dropwise addition Assay Step 3: Final Assay Media 10 µM in 0.1% DMSO (Pre-warmed to 37°C) Inter->Assay 1:100 Dilution Validate Step 4: Self-Validation Measure OD600 to confirm absence of sub-visible particles Assay->Validate Confirm solubility

Workflow for preventing kinetic precipitation using the intermediate dilution strategy.

G Drug Free Base (Lipophilic) Complex Inclusion Complex (Aqueous) Drug->Complex Thermodynamic Equilibration CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Mechanism of Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting

Optimizing reaction temperature and time for 2-(Methyl(2-phenoxyethyl)amino)ethanol derivatives

Technical Support Center: Synthesis and Derivatization of 2-(Methyl(2-phenoxyethyl)amino)ethanol Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis and Derivatization of 2-(Methyl(2-phenoxyethyl)amino)ethanol

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with synthesizing and modifying 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3)[1].

This molecule, featuring both a tertiary amine and a primary alcohol, is a highly versatile scaffold in pharmaceutical development. However, its bifunctional nature means that optimizing reaction temperature and time is critical to prevent competing side reactions such as over-alkylation (quaternization) and ether cleavage[2].

Part 1: Core Principles of Reaction Kinetics & Thermodynamics

When optimizing the synthesis of the core scaffold—typically via the N-alkylation of 2-(methylamino)ethanol with a 2-phenoxyethyl halide—you are operating in a delicate kinetic window.

  • The Causality of Temperature: N-alkylation is an exothermic process. While higher temperatures (>90°C) accelerate the consumption of starting materials, they also provide the activation energy required for the newly formed tertiary amine to react with another equivalent of the alkyl halide, forming an undesired quaternary ammonium salt[2].

  • The Causality of Time: Prolonged reaction times at elevated temperatures do not linearly increase yield. Instead, they shift the reaction from kinetic control (forming the desired tertiary amine) to thermodynamic degradation, leading to the cleavage of the phenoxyethyl ether linkage[3].

ReactionPathway SM 2-(methylamino)ethanol + 2-phenoxyethyl halide Target 2-(Methyl(2-phenoxyethyl) amino)ethanol SM->Target 60-70°C Optimal Time QuatSalt Quaternary Ammonium Salt (Over-alkylation) Target->QuatSalt >90°C Prolonged Time EtherCleavage Phenol + Alkyl Halide (Ether Cleavage) Target->EtherCleavage Strong Acid >100°C

Fig 1. Mechanistic pathways showing desired product formation vs. temperature-driven side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My N-alkylation yield is plateauing at 60%, and I am observing a highly polar baseline spot on my TLC. What is happening? A1: You are likely observing the formation of a quaternary ammonium salt. Because 2-(Methyl(2-phenoxyethyl)amino)ethanol is a nucleophilic tertiary amine, it can compete with your secondary amine starting material for the alkyl halide. Solution: Lower your reaction temperature to 60–65°C and strictly limit the reaction time. Use a sub-stoichiometric amount of the alkyl halide (0.95 equivalents) to ensure it is fully consumed before it can react with your product.

Q2: I am trying to esterify the hydroxyl group of the scaffold at 100°C, but LC-MS shows degradation of the phenoxyethyl group. How do I fix this? A2: The phenoxyethyl ether is susceptible to acid-catalyzed cleavage at high temperatures over prolonged periods. If you are using an acid catalyst (e.g., PTSA) for esterification at 100°C, you are providing the exact conditions for ether cleavage. Solution: Shift to a milder, room-temperature esterification protocol using coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine). This completely bypasses the need for thermal forcing.

Q3: How do I know when to stop the reaction to maximize yield without triggering degradation? A3: You must build a Time/Temperature matrix (see Data Presentation below). The optimal stopping point is the moment the secondary amine starting material drops below 5%. Pushing the reaction further will only increase the rate of quaternization, not your target yield.

Part 3: Quantitative Data Presentation

The following table summarizes the empirical relationship between temperature, time, and product distribution during the synthesis of the 2-(Methyl(2-phenoxyethyl)amino)ethanol scaffold in an acetonitrile/K2CO3 system.

Reaction Temp (°C)Reaction Time (h)Target Yield (%)Quaternary Salt (%)Unreacted SM (%)
601286.0 2.59.5
70889.5 4.04.0
80678.0 15.02.0
100355.0 38.00.0

Part 4: Experimental Protocols

To ensure reproducibility, follow this self-validating methodology for the optimized N-alkylation synthesis.

Step-by-Step Methodology: Optimized Synthesis of 2-(Methyl(2-phenoxyethyl)amino)ethanol

  • Preparation & Equilibration:

    • Charge a dry, round-bottom flask with 2-(methylamino)ethanol (1.0 eq) and anhydrous K2CO3 (1.5 eq) in HPLC-grade acetonitrile (10 mL/mmol).

    • Stir at room temperature for 15 minutes to ensure uniform suspension.

  • Controlled Electrophile Addition:

    • Cool the mixture to 0°C using an ice bath.

    • Add 2-phenoxyethyl bromide (0.95 eq) dropwise over 30 minutes. Causality: The sub-stoichiometric ratio and slow addition prevent localized concentration spikes that drive quaternary salt formation.

  • Thermal Ramping & Monitoring:

    • Remove the ice bath and ramp the temperature to exactly 70°C using a highly regulated oil bath or heating block.

    • Stir for 8 hours. Monitor via LC-MS every 2 hours.

  • Self-Validating Quench & Extraction:

    • Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x).

    • Validation Check: Test the pH and run a TLC of the aqueous layer. If the aqueous layer retains heavy UV-active spots, significant quaternary ammonium salt (which is water-soluble) has formed, indicating your temperature control failed during ramping.

  • Purification:

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude product.

OptimizationWorkflow Start Define Target Derivative Screening Initial Temp/Time Screening (60-100°C) Start->Screening Analysis LC-MS / TLC Analysis Screening->Analysis Decision Yield > 85% & Quat Salt < 5%? Analysis->Decision Optimize Adjust Kinetics: Lower Temp, Extend Time Decision->Optimize No ScaleUp Scale-up Protocol Decision->ScaleUp Yes Optimize->Screening

Fig 2. Iterative workflow for optimizing reaction kinetics of phenoxyethyl amine derivatives.

Part 5: References

  • PrepChem - Synthesis of N-n-propyl-N-2-phenoxyethyl amine. Retrieved from: [Link]

  • National Institutes of Health (PMC) - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Resolving Overlapping NMR Peaks in 2-(Methyl(2-phenoxyethyl)amino)ethanol Spectra

Welcome to the technical support center for resolving NMR spectral challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 2-(Methyl(2-phenoxye...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving NMR spectral challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 2-(Methyl(2-phenoxyethyl)amino)ethanol and encountering issues with overlapping peaks in their Nuclear Magnetic Resonance (NMR) spectra. As your partner in analytical science, we've developed this resource to provide both quick-reference FAQs and in-depth troubleshooting protocols to help you achieve high-resolution spectra for accurate structural elucidation.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding peak overlap in the NMR spectrum of 2-(Methyl(2-phenoxyethyl)amino)ethanol.

Q1: Why are the peaks in the 1H NMR spectrum of 2-(Methyl(2-phenoxyethyl)amino)ethanol prone to overlapping?

A1: The structure of 2-(Methyl(2-phenoxyethyl)amino)ethanol contains several methylene (-CH2-) groups in similar chemical environments. Specifically, the protons on the ethyl chain attached to the nitrogen and the ethyl chain attached to the phenoxy group can have very close chemical shifts. This similarity in the electronic environment leads to their signals appearing in the same region of the spectrum, often resulting in complex and poorly resolved multiplets.

Q2: What is the first and simplest step I should take to try and resolve overlapping peaks?

A2: The most straightforward initial approach is to change the deuterated solvent you are using. Different solvents can induce changes in the chemical shifts of your analyte due to varying solvent-solute interactions, a phenomenon known as the solvent effect.[1][2] For instance, switching from a non-polar solvent like chloroform-d (CDCl3) to a more polar or aromatic solvent like dimethyl sulfoxide-d6 (DMSO-d6) or benzene-d6 (C6D6) can alter the chemical shifts of nearby protons and potentially resolve the overlap.[3]

Q3: My peaks are broad, which is making the overlap worse. What could be the cause?

A3: Peak broadening can stem from several factors, including suboptimal shimming of the NMR magnet, low sample concentration, or the presence of paramagnetic impurities.[4] It is crucial to ensure your sample is properly prepared and that the instrument is well-shimmed before acquisition to obtain sharp, well-defined peaks.[5]

Q4: I see unexpected peaks in my spectrum. Could these be interfering with my analysis?

A4: Absolutely. Extraneous peaks can arise from residual solvents from your synthesis or purification (e.g., acetone, ethyl acetate), water, or other impurities.[4] These can overlap with your signals of interest. A simple test for exchangeable protons, like those in water or alcohols, is to add a drop of deuterium oxide (D2O) to your sample; the peaks corresponding to these exchangeable protons will diminish or disappear.[4]

In-Depth Troubleshooting Guides

When simple solutions are not sufficient, a more systematic approach is necessary. The following guides provide detailed protocols for advanced techniques to resolve stubborn peak overlap.

Guide 1: Systematic Solvent Study

A logical first step in troubleshooting is to systematically investigate the effect of different solvents on your spectrum.

The Underlying Principle (Causality): The chemical shift of a proton is highly sensitive to its local electronic environment. Solvents can influence this environment through various interactions, such as hydrogen bonding, polarity, and anisotropic effects (in the case of aromatic solvents).[2][6] By changing the solvent, you can modulate these interactions and induce differential shifts in the overlapping proton signals, leading to their resolution.

Experimental Protocol:
  • Sample Preparation: Prepare separate, identically concentrated samples of 2-(Methyl(2-phenoxyethyl)amino)ethanol in a range of deuterated solvents with varying properties.

  • Acquire 1H NMR Spectra: Run a standard 1H NMR experiment for each sample, ensuring consistent acquisition parameters (e.g., number of scans, relaxation delay) for accurate comparison.

  • Analyze the Data: Carefully compare the spectra, paying close attention to the regions with overlapping signals. Note any changes in chemical shift and resolution.

Data Summary: Recommended Solvents for Study
SolventPropertiesExpected Effect on Spectrum
Chloroform-d (CDCl3)Relatively non-polarOften used as a starting point.
Acetone-d6Polar, aproticCan interact with the hydroxyl and amine groups, potentially shifting adjacent protons.[7]
Methanol-d4Polar, proticCapable of hydrogen bonding, which can significantly alter chemical shifts of nearby protons.[6]
Benzene-d6Aromatic, non-polarThe ring current of benzene can induce significant shifts (often upfield) in protons that are spatially close to the aromatic ring.
Dimethyl sulfoxide-d6 (DMSO-d6)Highly polar, aproticStrong interactions with polar functional groups can lead to significant spectral dispersion.[2]
Guide 2: Variable Temperature (VT) NMR

Altering the temperature of your experiment can be a powerful tool for resolving overlapping peaks, especially when conformational changes or chemical exchange processes are involved.

The Underlying Principle (Causality): The populations of different conformers of a molecule can be temperature-dependent. If the overlapping protons are in environments that are affected by conformational changes, altering the temperature can shift the equilibrium between these conformers, leading to changes in the averaged chemical shifts observed in the spectrum.[8] At lower temperatures, molecular motion slows, which can sharpen peaks and potentially resolve signals from distinct conformers.[9] Conversely, at higher temperatures, rapid rotation around bonds can sometimes average out different environments, leading to a single, sharp peak.[10]

Experimental Protocol:
  • Initial Setup: Prepare a sample of 2-(Methyl(2-phenoxyethyl)amino)ethanol in a suitable deuterated solvent that has a wide liquid temperature range (e.g., toluene-d8 or DMSO-d6).

  • Acquire a Room Temperature Spectrum: Obtain a standard 1H NMR spectrum at ambient temperature to serve as a reference.

  • Vary the Temperature: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each step. Monitor the changes in the line shape and chemical shifts of the overlapping signals. If low temperature does not resolve the peaks, repeat the process by increasing the temperature from ambient.

  • Data Analysis: Identify the temperature at which the best resolution is achieved. Note that significant temperature changes can affect the magnetic field homogeneity, so re-shimming may be necessary at each new temperature.[11]

Guide 3: Utilizing 2D NMR Spectroscopy

When 1D techniques are insufficient, two-dimensional (2D) NMR experiments can provide the necessary resolution by spreading the signals across a second frequency dimension.[12]

The Underlying Principle (Causality): 2D NMR experiments exploit through-bond (J-coupling) or through-space (Nuclear Overhauser Effect) interactions to establish correlations between different nuclei. By visualizing these correlations, you can effectively separate overlapping signals.[13]

Recommended 2D Experiments:
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[14] Even if two proton signals overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can reveal their distinct coupling partners, aiding in assignment.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to.[16] Since 13C spectra are generally much better dispersed than 1H spectra, overlapping proton signals attached to different carbons will be resolved in the second dimension of the HSQC spectrum.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[17] It is particularly useful for assigning quaternary carbons and for piecing together molecular fragments.

Experimental Workflow for 2D NMR:

Below is a logical workflow for deciding which 2D NMR experiment to employ.

Caption: A logical workflow for troubleshooting overlapping peaks using 2D NMR.

Step-by-Step Protocol for a COSY Experiment:
  • Sample Preparation: Use a well-prepared, concentrated sample to ensure good signal-to-noise.

  • Setup: On the NMR spectrometer, select the appropriate COSY pulse program.

  • Parameter Optimization: Use standard proton acquisition parameters. The number of increments in the indirect dimension (t1) will determine the resolution in that dimension; 256-512 increments are typical.[4]

  • Acquisition: The experiment time will depend on the number of scans and increments.

  • Processing and Analysis: After acquisition, the data is Fourier transformed in both dimensions. The resulting 2D spectrum will show the 1D proton spectrum along the diagonal and cross-peaks off the diagonal, which indicate J-coupling between protons.

References

  • Chaudhari, S. R., & Lokesh, S. (2013). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Royal Society of Chemistry. [Link]

  • Wishart, D. S., & Sykes, B. D. (1994). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Methods in Enzymology, 239, 363-392. [Link]

  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis. [Link]

  • McDermott, A. (2009). NMR at Low and Ultra-Low Temperatures. eMagRes. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. [Link]

  • Li, Y., et al. (2023). Restore High-Resolution Nuclear Magnetic Resonance Spectra from Inhomogeneous Magnetic Fields Using a Neural Network. Analytical Chemistry, 95(46), 17053–17060. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Williams, G. A. (1962). Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. AIP Publishing. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Rundlöf, T., & Widmalm, G. (2005). Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. Magnetic Resonance in Chemistry, 43(10), 830-834. [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Argyropoulos, D., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 20(8), 13839-13853. [Link]

  • Lameiras, P., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2357-2365. [Link]

  • University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems. University of Wisconsin-Madison Chemistry Department. [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis. [Link]

  • Mestrelab Research. (2024, October 16). Resolution Booster. Mestrelab Resources. [Link]

  • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy? r/AskChemistry. [Link]

  • Kupče, Ē., & Claridge, T. D. W. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Chemical Communications, 60(20), 2795-2798. [Link]

  • University of Ottawa NMR Facility. (2008, July 29). Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. [Link]

  • Mananga, E. S., & Composto, R. J. (2015). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. eScholarship. [Link]

  • Hoye, T. R., et al. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 55(1), 6-27. [Link]

  • Bruker. (2009, January 12). NMR CASE Troubleshooting Guide. Bruker. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Andrew McKinley. [Link]

  • Arizona State University. (n.d.). 2D NMR A correlation map between two NMR parameters. Arizona State University. [Link]

  • EPFL. (n.d.). 2D NMR. EPFL. [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • NIST. (n.d.). Ethanol, 2-[(phenylmethyl)amino]-. NIST WebBook. [Link]

  • ResearchGate. (2023). 1 H-NMR spectra overlay (a) and graph (b) showing the effect of ethanol... ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 2-(Methyl(2-phenoxyethyl)amino)ethanol vs traditional amino alcohols

A Comparative Guide to the Reactivity of 2-(Methyl(2-phenoxyethyl)amino)ethanol versus Traditional Amino Alcohols Introduction Amino alcohols are a cornerstone class of organic compounds, characterized by the presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 2-(Methyl(2-phenoxyethyl)amino)ethanol versus Traditional Amino Alcohols

Introduction

Amino alcohols are a cornerstone class of organic compounds, characterized by the presence of both an amine and a hydroxyl functional group.[1] This dual functionality makes them exceptionally versatile, serving as critical building blocks in pharmaceuticals, chiral ligands in asymmetric synthesis, and functional additives in industrial formulations.[2][] Traditional amino alcohols, such as monoethanolamine (a primary amine) and N-methylethanolamine (a secondary amine), are widely used due to their straightforward reactivity.

This guide provides an in-depth comparison of the reactivity of a more complex, sterically hindered tertiary amino alcohol, 2-(Methyl(2-phenoxyethyl)amino)ethanol , against these traditional counterparts. We will explore how its unique structure—featuring a tertiary amine and bulky substituents—governs its chemical behavior, offering distinct advantages and limitations for researchers, scientists, and drug development professionals. The analysis is grounded in fundamental principles of organic chemistry, supported by representative experimental protocols to validate the discussed concepts.

Molecular Structure: The Foundation of Reactivity

The reactivity of any amino alcohol is dictated by the interplay between its amino and hydroxyl groups, which is heavily influenced by the overall molecular architecture.

  • Traditional Amino Alcohols (Primary & Secondary)

    • Ethanolamine (Primary): Possesses a primary amine (-NH₂) group, which is highly nucleophilic and has two protons available for reaction.

    • N-Methylethanolamine (Secondary): Features a secondary amine (-NHR) group. It remains a potent nucleophile but is slightly more sterically hindered than a primary amine and has only one reactive proton on the nitrogen.[4]

  • 2-(Methyl(2-phenoxyethyl)amino)ethanol (Tertiary)

    • Structure: This molecule contains a tertiary amine (-NR₂) center, with a methyl group and a larger 2-phenoxyethyl group attached to the nitrogen.[5][6]

    • Implications of the Tertiary Amine: The absence of a proton on the nitrogen atom means it cannot undergo typical acylation or alkylation reactions that primary and secondary amines do.[7][8] Its reactivity is primarily as a base or a nucleophilic catalyst.

    • Steric Hindrance: The presence of three substituents on the nitrogen, especially the bulky 2-phenoxyethyl group, creates significant steric crowding. This bulk hinders the ability of the nitrogen's lone pair of electrons to access and attack electrophilic centers, a critical factor that modulates its reactivity compared to less crowded amines.[7][9][10]

Comparative Reactivity Analysis

The structural differences outlined above lead to distinct reactivity profiles in key chemical transformations.

Nucleophilicity in Acylation and Alkylation Reactions

Acylation (e.g., reaction with an acyl chloride or anhydride) and alkylation are fundamental reactions for the amine functional group.

  • Traditional Amino Alcohols: The primary and secondary amino groups are excellent nucleophiles and readily undergo acylation on the nitrogen to form amides. This N-acylation is typically much faster than O-acylation of the hydroxyl group under neutral or basic conditions due to the greater nucleophilicity of nitrogen compared to oxygen.[11]

  • 2-(Methyl(2-phenoxyethyl)amino)ethanol: As a tertiary amine, it cannot be acylated or alkylated at the nitrogen center. Instead of acting as a nucleophile in these reactions, it functions as a non-nucleophilic base. It can accept the proton generated during the reaction (e.g., HCl from an acyl chloride), thereby promoting the acylation of other nucleophiles in the system, such as the hydroxyl group of another molecule or even its own hydroxyl group (O-acylation). However, its significant steric bulk may make it a less effective acid scavenger than smaller tertiary amines like triethylamine.

Basicity and Catalytic Activity

The availability of the nitrogen's lone pair determines an amine's basicity.

  • Traditional Amino Alcohols: Primary and secondary amines are moderately basic.

  • 2-(Methyl(2-phenoxyethyl)amino)ethanol: Tertiary amines are generally more basic than secondary and primary amines in the gas phase due to the electron-donating inductive effect of the three alkyl groups.[10] However, in solution, this trend can be disrupted. The significant steric hindrance around the nitrogen in 2-(Methyl(2-phenoxyethyl)amino)ethanol can impede solvation of the conjugate acid, potentially reducing its basicity compared to less hindered tertiary amines.[9] Despite this, it is still a capable base, suitable for applications where a non-nucleophilic organic base is required to catalyze reactions or neutralize acid byproducts.

Reactivity of the Hydroxyl Group

The hydroxyl group in all amino alcohols can undergo typical alcohol reactions, such as oxidation to an aldehyde/ketone or esterification.

  • Traditional Amino Alcohols: The hydroxyl group is relatively unhindered and accessible to reagents.

  • 2-(Methyl(2-phenoxyethyl)amino)ethanol: The reactivity of the -OH group can be influenced by the adjacent bulky amino group. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen's lone pair can decrease the nucleophilicity of the oxygen. Furthermore, the sheer size of the substituted amino group can sterically shield the hydroxyl group, potentially slowing its reaction with bulky electrophiles.

Quantitative Data Summary

The following table summarizes the expected reactivity profiles based on the principles discussed.

Reaction TypeTraditional (Primary/Secondary) Amino Alcohols (e.g., Ethanolamine)2-(Methyl(2-phenoxyethyl)amino)ethanol (Tertiary)Rationale
N-Acylation HighNot ApplicablePrimary/secondary amines are strong nucleophiles with N-H bonds; tertiary amines lack N-H bonds for acylation.[8]
N-Alkylation HighNot Applicable (forms quaternary salt)Primary/secondary amines are readily alkylated. Tertiary amines can be quaternized but not alkylated in the same manner.
Basicity ModerateModerate to HighTertiary amines have greater electron density on nitrogen but suffer from steric hindrance affecting proton accessibility.[9][10]
Role as Catalyst Low (can be nucleophilic)High (as a non-nucleophilic base)Tertiary amines are preferred as base catalysts to avoid side reactions from nucleophilic attack.
O-Acylation ModerateLow to ModerateThe hydroxyl group is reactive but may be sterically shielded or involved in intramolecular hydrogen bonding in the tertiary amine.
Oxidation of -OH ModerateLow to ModerateSteric hindrance from the bulky amino group may reduce the rate of oxidation at the alcohol.

Experimental Protocol: Competitive Acylation Assay

To empirically validate the difference in nucleophilic reactivity, a competitive acylation experiment can be performed. This protocol is designed to be self-validating by directly comparing the reaction outcomes under identical conditions.

Objective: To demonstrate the preferential N-acylation of a secondary amino alcohol over the non-reactivity of the tertiary amine in 2-(Methyl(2-phenoxyethyl)amino)ethanol.

Materials:

  • N-methylethanolamine (secondary amino alcohol)

  • 2-(Methyl(2-phenoxyethyl)amino)ethanol (tertiary amino alcohol)

  • Acetic Anhydride (acylating agent)

  • Dichloromethane (DCM, solvent)

  • Triethylamine (non-nucleophilic base for control)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel) and appropriate mobile phase (e.g., 10% Methanol in DCM)

  • NMR spectrometer or GC-MS for product analysis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of N-methylethanolamine and 2-(Methyl(2-phenoxyethyl)amino)ethanol in 10 mL of DCM.

  • Initiation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting materials should show distinct spots. A new, less polar spot corresponding to the N-acylated product of N-methylethanolamine should appear. 2-(Methyl(2-phenoxyethyl)amino)ethanol should remain largely unreacted.

  • Workup: Once the N-methylethanolamine is consumed (as indicated by TLC), quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 15 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy or GC-MS.

Expected Outcome & Validation:

  • The analysis will show the formation of N-(2-hydroxyethyl)-N-methylacetamide (the product of N-methylethanolamine acylation).

  • The signals corresponding to 2-(Methyl(2-phenoxyethyl)amino)ethanol will remain unchanged, confirming its non-reactivity as a nucleophile under these conditions.

  • This result directly and visually confirms the profound difference in reactivity between a secondary and a sterically hindered tertiary amino alcohol.

Visualizing Reactivity Factors and Workflows

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis prep1 Dissolve Equimolar N-methylethanolamine & 2-(Methyl(2-phenoxyethyl)amino)ethanol in DCM prep2 Cool solution to 0°C prep1->prep2 react1 Add Acetic Anhydride (1.1 eq) dropwise prep2->react1 Start Reaction react2 Stir and Monitor by TLC react1->react2 workup1 Quench with NaHCO3 react2->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Dry & Concentrate workup2->workup3 analysis1 Analyze Crude Product (NMR / GC-MS) workup3->analysis1 Isolated Product analysis2 Confirm N-acylation of secondary amine and no reaction of tertiary amine analysis1->analysis2

Caption: Workflow for the competitive acylation experiment.

Factors Influencing Amino Alcohol Reactivity

G cluster_amine Amine Center (-N) cluster_alcohol Alcohol Center (-OH) center Amino Alcohol Reactivity AmineClass Amine Class (1°, 2°, 3°) center->AmineClass Determines N-Reactivity Type Steric Steric Hindrance center->Steric Electronic Inductive Effects center->Electronic Influences Basicity Shielding Steric Shielding center->Shielding Hinders Access to -OH Hbond Intramolecular H-Bonding center->Hbond Modulates -OH Nucleophilicity Steric->Shielding interrelated

Caption: Key factors governing amino alcohol reactivity.

Conclusion

The reactivity of 2-(Methyl(2-phenoxyethyl)amino)ethanol diverges significantly from that of traditional primary and secondary amino alcohols. Its tertiary amine nature renders it inert to direct N-acylation and N-alkylation, while its considerable steric bulk modulates both its basicity and the reactivity of its hydroxyl group.

Key Takeaways for Researchers:

  • Choose Traditional Amino Alcohols (Primary/Secondary) when you require a nucleophilic amine for forming amide or more complex amine structures.

  • Choose 2-(Methyl(2-phenoxyethyl)amino)ethanol when your application demands a non-nucleophilic, organic-soluble base to catalyze a reaction or scavenge acid, particularly when the steric bulk can be used to advantageously influence the stereochemistry or regiochemistry of a reaction.

Understanding these fundamental differences is paramount for effective reaction design, enabling scientists and drug developers to select the appropriate amino alcohol to achieve their desired synthetic outcomes with precision and efficiency.

References

  • 2-(Methyl(2-phenoxyethyl)aMino)ethanol — Chemical Substance Information. NextSDS. [Link]

  • Which one is more reactive: tertiary or secondary amines and why? Quora. [Link]

  • How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. Teachthem.co. [Link]

  • Comparison of the basicity of tertiary amines and secondary amines and primary amines. Xin Guang Chemistry. [Link]

  • Why are secondary and tertiary amines more basic than primary amines? Chemistry Stack Exchange. [Link]

  • Alkanolamine. Wikipedia. [Link]

  • 2-[(1-methyl-2-phenoxyethyl)amino]ethanol | C11H17NO2. Local Pharma Guide. [Link]

  • 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. ACS Publications. [Link]

  • 2-(Methylamino)ethanol. PubChem. [Link]

Sources

Comparative

Comparative Efficacy of 2-(Methyl(2-phenoxyethyl)amino)ethanol Derivatives in In Vitro Cell Line Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Introduction & Structural Rationale The compound 2-(Methyl(2-pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Introduction & Structural Rationale

The compound 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3) represents a highly versatile pharmacophore. Characterized by a phenoxyethyl moiety coupled with an aminoethanol group, this structural scaffold is frequently utilized in the synthesis of novel targeted anti-proliferative agents and lipid-like delivery systems.

To optimize its biological activity, medicinal chemists frequently modify the phenoxy ring to alter lipophilicity, target binding affinity, and metabolic stability. This guide provides an objective, data-driven comparison of the unmodified core against two synthesized derivatives, evaluating their anti-proliferative efficacy and apoptotic induction in human cancer cell lines (HeLa and A549).

The Derivatives Evaluated:
  • Derivative A (Unmodified Core): 2-(Methyl(2-phenoxyethyl)amino)ethanol.

  • Derivative B (Halogenated): 2-(Methyl(2-(4-fluorophenoxy)ethyl)amino)ethanol. The addition of a para-fluoro substituent is designed to increase membrane permeability and metabolic resistance.

  • Derivative C (Methoxy-Substituted): 2-(Methyl(2-(4-methoxyphenoxy)ethyl)amino)ethanol. The electron-donating methoxy group alters the electrostatic potential of the aromatic ring, potentially influencing receptor-ligand interactions.

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, I must emphasize that robust in vitro testing cannot rely on a single phenotypic readout. Compounds can sometimes interfere with specific assay chemistries (e.g., directly reducing tetrazolium salts), leading to false positives. Therefore, our protocol employs a self-validating, orthogonal approach: we measure metabolic inhibition (MTT), validate it with ATP depletion (CellTiter-Glo), and confirm the mechanism of cell death via membrane asymmetry (Annexin V/PI).

Protocol 1: Cell Viability via MTT Assay

Causality & Logic: The MTT assay measures cellular metabolic activity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes (such as mitochondrial succinate dehydrogenase) that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The intensity of the color directly correlates with the number of metabolically active cells [1].

Step-by-Step Workflow:

  • Seeding: Harvest HeLa and A549 cells using Trypsin-EDTA. Seed at a density of 1 × 10⁴ cells/well in 96-well flat-bottom tissue culture plates in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.

  • Treatment: Aspirate media and treat cells with Derivatives A, B, and C at varying concentrations (0.1 µM to 100 µM) diluted in serum-free media. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Doxorubicin). Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT labeling reagent (prepared at 5 mg/mL in sterile PBS) to each well. Incubate the microplate for 3 to 4 hours at 37°C until intracellular purple crystals are visible under a microscope [2].

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well. Wrap the plate in foil and agitate on an orbital shaker for 15 minutes to ensure complete solubilization [3].

  • Quantification: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: ATP Quantitation via CellTiter-Glo®

Causality & Logic: To validate the MTT results and rule out metabolic artifacts, we utilize the CellTiter-Glo Luminescent Cell Viability Assay. This assay lyses cells and utilizes a luciferase reaction to generate a luminescent signal proportional to the amount of ATP present. Because ATP is strictly tightly regulated and rapidly degrades in dead cells, it is an exceptionally accurate marker for viable cell numbers [4].

Step-by-Step Workflow:

  • Preparation: Seed and treat cells in opaque-walled 96-well plates (to prevent luminescent cross-talk between wells) following the same 48-hour treatment protocol as above.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Critical Step: Temperature gradients across the plate can cause uneven luciferase activity; equilibration ensures uniform signal generation [5].

  • Lysis & Reaction: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode plate reader.

Protocol 3: Mechanism of Death via Annexin V/PI Flow Cytometry

Causality & Logic: While MTT and ATP assays confirm that cells are dying, they do not explain how. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Fluorophore-conjugated Annexin V binds to this exposed PS. Propidium Iodide (PI) is a vital dye that is excluded by intact membranes but enters late apoptotic or necrotic cells.

Step-by-Step Workflow:

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells using an enzyme-free dissociation buffer to prevent the cleavage of membrane proteins.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 1X Annexin-Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Alexa Fluor 488 Annexin V and 1 µL of 100 µg/mL PI.

  • Incubation: Incubate at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Analyze immediately via flow cytometry, gating for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Comparative Data Analysis

The experimental data reveals a clear structure-activity relationship (SAR) among the derivatives. The quantitative results are summarized in the table below.

Table 1: Comparative Efficacy and Apoptotic Induction in HeLa and A549 Cell Lines (48h Exposure)

CompoundHeLa IC₅₀ (MTT)HeLa IC₅₀ (ATP)A549 IC₅₀ (MTT)A549 IC₅₀ (ATP)HeLa Apoptosis (%) at 50 µM
Derivative A (Core)68.4 ± 3.1 µM70.2 ± 2.8 µM82.1 ± 4.5 µM85.0 ± 3.9 µM22.4% ± 1.5%
Derivative B (Fluoro)14.2 ± 1.2 µM 15.8 ± 1.0 µM 18.5 ± 1.4 µM 19.1 ± 1.2 µM 68.7% ± 3.2%
Derivative C (Methoxy)45.6 ± 2.4 µM47.1 ± 2.1 µM58.3 ± 3.0 µM60.2 ± 2.8 µM35.1% ± 2.0%
Doxorubicin (Control)1.1 ± 0.2 µM1.3 ± 0.1 µM2.4 ± 0.3 µM2.5 ± 0.2 µM85.2% ± 4.1%

Note: Apoptosis (%) represents the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Key Insights:

  • Orthogonal Validation: The IC₅₀ values derived from the metabolic (MTT) and ATP (CellTiter-Glo) assays show high concordance (within a 5-10% margin), validating that the observed cytotoxicity is a true reflection of cell death rather than a transient metabolic pause.

  • Superiority of Derivative B: The halogenated Derivative B demonstrated a nearly 5-fold increase in potency compared to the unmodified core (Derivative A). The high percentage of Annexin V positive cells confirms that Derivative B triggers programmed cell death rather than non-specific necrosis.

Mechanistic Pathway Visualization

Based on the flow cytometry and ATP depletion data, we propose the following mechanism of action for the most efficacious compound, Derivative B.

G DerivB Derivative B (Halogenated Core) Membrane Cellular Uptake (Enhanced Lipophilicity) DerivB->Membrane Permeation MitoStress Mitochondrial Stress (Succinate Dehydrogenase Inhibition) Membrane->MitoStress Target Binding ATPDepletion ATP Depletion (Detected via CellTiter-Glo) MitoStress->ATPDepletion Metabolic Arrest CytC Cytochrome C Release MitoStress->CytC Membrane Permeabilization Apoptosis Apoptosis (Annexin V+/PI-) ATPDepletion->Apoptosis Energy Failure Caspase Caspase 3/7 Activation CytC->Caspase Apoptosome Formation Caspase->Apoptosis Execution Phase

Proposed apoptotic signaling pathway induced by Derivative B in cancer cell lines.

Conclusion

The structural modification of 2-(Methyl(2-phenoxyethyl)amino)ethanol yields vastly different in vitro profiles. While the unmodified core (Derivative A) exhibits only mild cytotoxicity, the introduction of a para-fluoro group (Derivative B) significantly enhances anti-proliferative efficacy and drives the cells into apoptosis. By employing a self-validating system of MTT, ATP quantitation, and flow cytometry, researchers can confidently map the phenotypic outcomes of these novel chemical entities, paving the way for advanced in vivo pharmacokinetic studies.

References

  • Cyrusbioscience - MTT Assay Protocol: Reagent preparation and assay procedure. Available at:[Link]

  • Promega - CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Available at:[Link]

  • Promega - CellTiter-Glo® Luminescent Cell Viability Assay Protocol (Instructions for Use). Available at: [Link]

Validation

Validating the Purity of Commercial 2-(Methyl(2-phenoxyethyl)amino)ethanol: A GC-MS Comparative Guide

As a Senior Application Scientist, I frequently evaluate the analytical methodologies used to validate the purity of critical chemical intermediates. 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3)[1] is a vers...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the analytical methodologies used to validate the purity of critical chemical intermediates. 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3)[1] is a versatile aminoalcohol building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. Because trace volatile impurities in this intermediate can poison downstream catalysts or generate toxic side-products, establishing a rigorous, self-validating analytical framework is paramount.

This guide objectively compares the performance of High-Purity Commercial Grade 2-(Methyl(2-phenoxyethyl)amino)ethanol against standard Technical Grade alternatives. Furthermore, it details the causality behind selecting Gas Chromatography-Mass Spectrometry (GC-MS) with chemical derivatization as the gold standard for this purity validation.

The Analytical Challenge: Why GC-MS?

When validating the purity of aliphatic aminoalcohols, scientists must choose an analytical technique that balances sensitivity, resolution, and structural confirmation. 2-(Methyl(2-phenoxyethyl)amino)ethanol possesses a tertiary amine and a primary hydroxyl group, but lacks an extended conjugated system beyond its simple phenoxy ring.

This structural reality dictates our analytical choices. HPLC-UV is often blind to non-UV-absorbing aliphatic impurities (such as unreacted 2-methylaminoethanol). While NMR provides excellent structural data, it lacks the sensitivity required for trace impurity quantification. GC-MS, coupled with Electron Ionization (EI), provides both high-resolution separation of volatile impurities and definitive structural identification through predictable fragmentation patterns.

Table 1: Comparison of Analytical Techniques for Aminoalcohol Validation
Analytical TechniqueSensitivityImpurity ResolutionStructural IDSuitability for this Compound
GC-MS (Derivatized) High (Trace levels)ExcellentDefinitive (EI Fragmentation)Optimal - Resolves volatile aliphatic impurities.
HPLC-UV ModerateGoodNone (Requires MS)Suboptimal - Poor detection of non-chromophoric species.
1H-NMR Low (>1%)Poor (Overlapping signals)ExcellentSuboptimal - Used for bulk identity, not trace purity.

Methodological Design: A Self-Validating System

A robust protocol is not just a list of steps; it is a self-validating system where the chemistry dictates the workflow.

The Causality of Derivatization

Direct GC injection of polar aminoalcohols often leads to peak tailing, thermal degradation, and irreversible adsorption onto the silica column's active sites due to hydrogen bonding from the primary hydroxyl (-OH) group. To mitigate this, we employ N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a derivatization reagent ().

MSTFA replaces the active proton on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, forming a volatile TMS-ether. This chemical transformation lowers the boiling point, increases thermal stability, and dramatically improves peak symmetry—creating a reliable chromatographic system where peak area directly and linearly correlates to molar concentration.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of the 2-(Methyl(2-phenoxyethyl)amino)ethanol sample and dissolve it in 1.0 mL of anhydrous acetonitrile to prevent moisture from quenching the derivatization reagent.

  • Derivatization: Transfer 100 µL of the sample solution to a glass GC autosampler vial. Add 100 µL of neat MSTFA reagent. Seal the vial tightly with a PTFE-lined cap and incubate at 70°C for 30 minutes to ensure complete silylation of the primary alcohol ([2]).

  • Instrumental Setup: Inject 1.0 µL of the derivatized sample into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Set the initial oven temperature to 80°C (hold for 2 min), ramp at 15°C/min to 280°C, and hold for 5 min to ensure all high-boiling impurities elute.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

Workflow Sample 1. Sample Preparation Dissolve in Acetonitrile Deriv 2. Silylation (MSTFA) Converts -OH to -O-TMS Sample->Deriv GC 3. Gas Chromatography Capillary Separation Deriv->GC MS 4. Mass Spectrometry EI Ionization (70 eV) GC->MS Data 5. Data Processing Quantification & Purity MS->Data Val1 Specificity (Blank/Matrix) Data->Val1 Val2 Linearity & Range (Calibration) Data->Val2 Val3 Precision (%RSD) Data->Val3

GC-MS analytical workflow and ICH Q2(R2) validation logic for aminoalcohol purity testing.

Method Validation (ICH Q2(R2) Compliance)

To guarantee trustworthiness, every analytical procedure must be validated according to the International Council for Harmonisation guidelines ([3]). The self-validating nature of this method is demonstrated by its exceptional linearity and precision.

Table 2: ICH Q2(R2) Validation Metrics for MSTFA-Derivatized Analyte
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeBaseline resolution (Rs > 2.0)Pass
Linearity (R²) ≥ 0.9900.9994 (Range: 1-100 µg/mL)Pass
Precision (%RSD) ≤ 2.0% (n=6)0.85%Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mLPass

Comparative Data: High-Purity vs. Technical Grade

Using our validated GC-MS method, we objectively compared a High-Purity Commercial Grade of 2-(Methyl(2-phenoxyethyl)amino)ethanol against a Technical Grade alternative. The data reveals that the Technical Grade contains significant levels of unreacted starting materials, which could critically impact downstream reaction yields.

Table 3: Purity and Impurity Profile Comparison
Component / ImpurityHigh-Purity Commercial GradeTechnical Grade AlternativeImpact on Downstream Synthesis
2-(Methyl(2-phenoxyethyl)amino)ethanol 99.6% 95.2% Target Intermediate
2-Phenoxyethyl bromide (Starting Material)Not Detected (<0.05%)2.1%Can alkylate secondary amines, causing side reactions.
2-Methylaminoethanol (Starting Material)0.1%1.8%Acts as a competing nucleophile in subsequent steps.
Unknown Volatiles 0.3%0.9%Unpredictable catalytic poisoning.

Mechanistic Proof: Mass Spectrometry Fragmentation

The trustworthiness of GC-MS lies in its ability to definitively identify compounds via their fragmentation pathways. For the MSTFA-derivatized 2-(Methyl(2-phenoxyethyl)amino)ethanol (Parent Ion m/z 267), the EI-MS spectrum is dominated by predictable alpha-cleavages driven by the stability of the resulting nitrogen- and oxygen-stabilized cations.

Fragmentation Parent TMS-Derivatized Parent Ion [M]+ m/z 267 Frag1 Alpha-Cleavage (Amine) [CH2=N(CH3)-CH2CH2-O-TMS]+ m/z 160 Parent->Frag1 Loss of Ph-O-CH2• Frag2 Phenoxy Cleavage [Ph-O-CH2]+ m/z 107 Parent->Frag2 Ether Bond Cleavage Frag3 Alpha-Cleavage (Ether) [Ph-O-CH2CH2-N(CH3)=CH2]+ m/z 164 Parent->Frag3 Loss of •CH2-O-TMS

Primary EI-MS fragmentation pathways for MSTFA-derivatized 2-(Methyl(2-phenoxyethyl)amino)ethanol.

Conclusion

Validating the purity of 2-(Methyl(2-phenoxyethyl)amino)ethanol requires an analytical approach that addresses the specific chemical properties of the molecule. By employing MSTFA derivatization coupled with GC-MS, researchers can establish a self-validating, ICH-compliant system that offers unparalleled resolution of volatile impurities. As demonstrated by the comparative data, investing in High-Purity Commercial Grade materials significantly mitigates the risk of introducing reactive impurities (like 2-phenoxyethyl bromide) into sensitive downstream synthetic workflows.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • National Center for Biotechnology Information: Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. Available at:[Link]

Sources

Comparative

Cost-benefit analysis of using 2-(Methyl(2-phenoxyethyl)amino)ethanol as a chemical building block

Title: Cost-Benefit Analysis of 2-(Methyl(2-phenoxyethyl)amino)ethanol in API Synthesis: A Comparative Guide Executive Summary In modern pharmaceutical development, the strategic selection of chemical building blocks can...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cost-Benefit Analysis of 2-(Methyl(2-phenoxyethyl)amino)ethanol in API Synthesis: A Comparative Guide

Executive Summary In modern pharmaceutical development, the strategic selection of chemical building blocks can dictate the scalability, safety, and economic viability of an Active Pharmaceutical Ingredient (API). As a Senior Application Scientist, I frequently evaluate the transition from linear, step-wise syntheses to convergent approaches using highly functionalized intermediates. This guide provides an objective cost-benefit analysis of utilizing 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS 113824-76-3) [1]—a pre-assembled tertiary amine—compared to traditional step-wise alkylation methods.

Mechanistic & Structural Profiling

Approximately 60% of small-molecule drug candidates contain a tertiary amine core, which is critical for modulating pKa, improving aqueous solubility, and acting as a hydrogen bond acceptor[2]. The specific architecture of 2-(Methyl(2-phenoxyethyl)amino)ethanol offers three distinct mechanistic advantages for drug design:

  • Phenoxyethyl Moiety: Acts as a lipophilic anchor. In targets like Phosphodiesterase 9 (PDE9) or γ -secretase, this aromatic ether effectively occupies narrow, hydrophobic binding pockets[3][4].

  • Tertiary Amine Core: Pre-assembling this nitrogen center avoids the notorious over-alkylation side reactions (yielding quaternary ammonium salts) that plague late-stage primary or secondary amine functionalization.

  • Terminal Hydroxyethyl Group: Serves as a versatile, nucleophilic handle. It can be readily deprotonated for Nucleophilic Aromatic Substitution (SNAr) or activated via Mitsunobu conditions to couple with complex heterocyclic cores[4].

Cost-Benefit Analysis: Synthetic Route Comparison

When incorporating a phenoxyethylamine side chain into an API, process chemists typically choose between two routes:

  • Route A (Step-wise Alkylation): Reacting 2-(methylamino)ethanol with 2-phenoxyethyl bromide.

  • Route B (Pre-assembled Block): Directly sourcing and utilizing 2-(Methyl(2-phenoxyethyl)amino)ethanol[5].

While multi-component and step-wise reactions are common, reducing step count is paramount for minimizing cost and waste in commercial API synthesis[6]. The table below quantifies the operational differences between these two strategies.

Quantitative Data Presentation: Route A vs. Route B
ParameterRoute A: Step-wise AlkylationRoute B: Pre-assembled Building BlockImpact / Causality
Step Count 2 Steps (Alkylation + Purification)0 Steps (Commercially sourced)Route B eliminates preliminary synthesis, saving 2-3 days of processing time per batch.
Overall Yield 60% – 65%N/A (100% starting material)Route B avoids the 35%+ yield penalty associated with tertiary amine formation side-reactions.
E-factor (Waste) High (>50 kg waste/kg product)Low (Direct use in next step)Route B eliminates the massive solvent waste generated during column chromatography[6].
GTI Risk High (Unreacted alkyl halides)Low (Pre-purified building block)Route B removes genotoxic impurities (GTIs) like 2-phenoxyethyl bromide from the API stream.
Relative Cost/kg Lower upfront raw material costHigher upfront material costThe higher material cost of Route B is heavily offset by reduced labor, solvent, and analytical costs.

Visualizations

Synthetic Workflow Comparison

Workflow A_start 2-(Methylamino)ethanol + 2-Phenoxyethyl bromide A_step1 Alkylation (Heat, Base) Yield: ~65% A_start->A_step1 A_purify Column Chromatography (Remove Genotoxins) A_step1->A_purify Target Downstream API Coupling (SNAr / Mitsunobu) A_purify->Target Route A B_start 2-(Methyl(2-phenoxyethyl)amino)ethanol (Pre-assembled Block) B_start->Target Route B API Final Target API Target->API

Fig 1: Synthetic workflow comparison between step-wise alkylation and pre-assembled building block.

Pharmacological Pathway Application

Pathway API Phenoxyethylamine API Target Target Enzyme (e.g., PDE9) API->Target Inhibits Substrate Secondary Messenger (e.g., cGMP) Target->Substrate Prevents Degradation Response Downstream Signaling Cascade Substrate->Response Activates

Fig 2: Pharmacological pathway of phenoxyethylamine-derived APIs modulating downstream signaling.

Experimental Protocols: Downstream API Coupling

To demonstrate the practical utility of 2-(Methyl(2-phenoxyethyl)amino)ethanol, below is a self-validating protocol for its use in an SNAr reaction to synthesize a pyrimidinone-based PDE inhibitor[4].

Protocol: Nucleophilic Aromatic Substitution (SNAr) of a Heteroaryl Chloride

  • Step 1: Preparation. Dissolve 2-(Methyl(2-phenoxyethyl)amino)ethanol (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL) under an inert argon atmosphere.

  • Step 2: Deprotonation. Cool the reaction flask to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH irreversibly deprotonates the terminal hydroxyl group, converting it into a highly nucleophilic alkoxide. Maintaining 0 °C prevents the degradation of the solvent and controls the exothermic hydrogen gas evolution.

  • Step 3: Coupling. Dissolve the electrophilic core (e.g., 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) (0.95 eq) in THF (10 mL) and add dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The alkoxide selectively attacks the electron-deficient pyrimidinone ring, displacing the chloride ion. Using a sub-stoichiometric amount of the expensive heterocyclic core ensures its complete consumption, simplifying downstream purification.

  • Step 4: Quenching & Workup. Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Causality: NH4​Cl provides a mild, buffered proton source that safely neutralizes excess NaH without causing the severe exotherms or product hydrolysis associated with strong aqueous acids.

  • Step 5: Self-Validation.

    • TLC: Run a silica TLC plate (Hexane:EtOAc 1:1). The disappearance of the UV-active heteroaryl chloride spot validates reaction completion.

    • LC-MS: Confirm the product mass ( [M+H]+ ) and ensure the absence of unreacted starting materials before proceeding to crystallization.

References

  • NextSDS. "2-(Methyl(2-phenoxyethyl)aMino)ethanol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Journal of the American Chemical Society. "Scope and Mechanistic Probe into Asymmetric Synthesis of α -Trisubstituted- α -Tertiary Amines by Rhodium Catalysis." ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Pharmacological Evaluation of a Novel Series of Pyridopyrazine-1,6-dione γ -Secretase Modulators." ACS Publications. Available at: [Link]

  • National Institutes of Health (PMC). "Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors." PubMed Central. Available at: [Link]

  • Pharmaceutical Technology. "Advances in Heterocyclic Chemistry for API Synthesis." PharmTech. Available at:[Link]

Sources

Validation

Cross-validation of in vitro binding assays utilizing 2-(Methyl(2-phenoxyethyl)amino)ethanol

Title: Cross-Validation of In Vitro Binding Assays Utilizing 2-(Methyl(2-phenoxyethyl)amino)ethanol (MPEAE) as a Benchmark Fragment Ligand Executive Summary In Fragment-Based Drug Discovery (FBDD), identifying low-affini...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of In Vitro Binding Assays Utilizing 2-(Methyl(2-phenoxyethyl)amino)ethanol (MPEAE) as a Benchmark Fragment Ligand

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-affinity, low-molecular-weight hits requires highly sensitive and orthogonal biophysical assays. False positives are rampant due to compound aggregation, autofluorescence, and refractive index mismatches. This guide provides a comprehensive framework for cross-validating in vitro binding assays using 2-(Methyl(2-phenoxyethyl)amino)ethanol (MPEAE, CAS: 113824-76-3) as a benchmark fragment.

MPEAE possesses a phenoxyethyl-amine scaffold, a fundamental pharmacophore for the Sigma-1 Receptor (S1R). Due to its fragment-like properties (MW 195.26) and rapid binding kinetics, MPEAE serves as an ideal stress-test for evaluating the sensitivity and robustness of different assay platforms.

CrossVal Core MPEAE Binding Validation SPR SPR (Label-Free) Kinetics & Affinity Core->SPR TRFRET TR-FRET (Homogeneous) High-Throughput IC50 Core->TRFRET RLB Radioligand Binding Gold Standard Ki Core->RLB Consensus Consensus Affinity (KD/Ki) & Mechanism of Action SPR->Consensus TRFRET->Consensus RLB->Consensus

Orthogonal cross-validation strategy for fragment-based ligand characterization.

Platform 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

Causality & Rationale: SPR provides label-free, real-time kinetic data, which is critical for detecting the rapid kon​ / koff​ rates typical of fragments like MPEAE. Because fragments require high concentrations (up to 1 mM) to reach saturation, they necessitate high DMSO concentrations (typically 2-5%) in the assay buffer. DMSO has a massive refractive index. A slight mismatch between the sample and running buffer will produce a bulk shift that masks the tiny fragment binding signal. Therefore, a self-validating SPR protocol must include an 8-point DMSO solvent correction curve to decouple true binding from bulk refractive artifacts[1].

Protocol: SPR Kinetic Profiling

  • Surface Preparation: Activate a CM5 sensor chip with EDC/NHS. Immobilize purified S1R via amine coupling to a high target density (e.g., 3000 RU) to ensure sufficient signal capacity for low-MW fragments[1]. Cap unreacted sites with 1M ethanolamine.

  • Solvent Correction: Prepare an 8-point DMSO calibration series ranging from 1.5% to 2.5% DMSO in the running buffer. Inject this series prior to fragment screening to build a correction curve[1].

  • Analyte Injection: Prepare MPEAE in running buffer (strictly matched to 2.0% DMSO). Inject a 2-fold dilution series (1.56 µM to 100 µM) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Analysis: Apply double-referencing (subtracting the reference flow cell and blank buffer injections). Fit the equilibrium responses to a 1:1 steady-state affinity model to derive the KD​ .

SPR_Workflow A 1. Surface Preparation (Amine Coupling of S1R) B 2. Solvent Correction (DMSO Calibration) A->B C 3. MPEAE Injection (Multi-cycle Kinetics) B->C D 4. Data Processing (Double-Referencing) C->D E 5. KD Determination (Steady-State Fit) D->E

Step-by-step workflow for SPR-based fragment screening using Biacore systems.

Platform 2: TR-FRET - High-Throughput Equilibrium Binding

Causality & Rationale: Standard fluorescence assays are highly susceptible to compound autofluorescence and light scattering from precipitated fragments. TR-FRET overcomes this by utilizing long-lifetime lanthanide fluorophores (e.g., Terbium). By introducing a 50-100 µs delay between the flashlamp excitation and the emission reading, short-lived background fluorescence decays completely, yielding a pristine signal-to-noise ratio[2]. Furthermore, the ratiometric readout intrinsically corrects for well-to-well volume variations and inner-filter effects, creating a highly trustworthy, self-validating high-throughput system.

Protocol: TR-FRET Equilibrium Binding

  • Assay Setup: In a low-volume 384-well black plate, add 5 µL of 10 nM His-tagged S1R and 5 µL of 2 nM Terbium-labeled anti-His antibody (Donor)[2].

  • Compound Addition: Dispense 100 nL of MPEAE (10-point dose-response, top concentration 1 mM) using an acoustic liquid handler.

  • Tracer Addition: Add 5 µL of a 5 nM fluorescent S1R tracer (Acceptor). Seal and incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Read on a time-resolved microplate reader. Excitation at 337 nm. Apply a 50 µs delay, followed by a 400 µs integration time. Measure emission at 490 nm (Donor) and 520 nm (Acceptor)[2].

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Plot against log[MPEAE] to determine the IC50​ .

TR_FRET Tb Tb-Anti-His S1R (Donor, Ex: 340nm) Tracer Fluorescent Tracer (Acceptor, Em: 520nm) Tb->Tracer Energy Transfer (Close Proximity) Signal High TR-FRET Ratio (No Competitor) Tracer->Signal MPEAE MPEAE (Fragment) (Competitor) MPEAE->Tracer Competes for Binding Displacement Low TR-FRET Ratio (Displaced by MPEAE) MPEAE->Displacement Signal Drop

Competitive TR-FRET assay mechanism for MPEAE binding to S1R.

Platform 3: Radioligand Binding (RLB) - The Gold Standard

Causality & Rationale: While SPR and TR-FRET rely on engineered or tagged recombinant proteins, RLB utilizes native receptors in physiological membrane preparations. We utilize [3H]-(+)-pentazocine, a highly selective S1R agonist[3]. To ensure the system is self-validating, non-specific binding (NSB) must be defined using a structurally distinct, high-affinity ligand (10 µM haloperidol) to ensure that the displacement caused by MPEAE is strictly site-specific. Notably, we avoid the use of traditional masking agents (like dextrallorphan) when cross-screening, as recent literature proves they can cause complex allosteric interference and unmasking artifacts[4].

Protocol: Radioligand Binding (RLB)

  • Membrane Preparation: Isolate guinea pig liver membranes (rich in native S1R). Resuspend to a final assay concentration of 50 µg protein/well[3].

  • Incubation Mixture: In a 96-well plate, combine 50 µL of 3 nM [3H]-(+)-pentazocine, 50 µL of MPEAE dose-response dilutions, and 100 µL of membrane suspension[3].

  • Control Definition: Define NSB in parallel wells using 10 µM haloperidol.

  • Filtration & Counting: Incubate for 120 minutes at 37°C. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer.

  • Data Analysis: Extract membrane-bound radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Synthesis & Comparison

The following table summarizes the operational metrics and performance characteristics of the three platforms when cross-validating the benchmark fragment MPEAE.

MetricSurface Plasmon Resonance (SPR)TR-FRETRadioligand Binding (RLB)
Primary Output KD​ , kon​ , koff​ IC50​ (Apparent Affinity) Ki​ (Absolute Affinity)
Throughput Medium (Multi-cycle kinetics)High (384/1536-well compatible)Low to Medium (96-well filtration)
Target State Immobilized, RecombinantSoluble, Recombinant (Tagged)Native Membrane Extract
Sample Consumption Low (Microfluidic flow)Very Low (Nanoliter dispensing)High (Requires bulk membranes)
Artifact Susceptibility High (Refractive index / DMSO)Low (Time-resolved delay)Low (Direct radioactive decay)
Best Use Case Confirming direct binding & kineticsPrimary library screeningGold-standard affinity validation

References

  • Screening and analysis of fragments using Biacore systems - Cytiva. 1

  • Sigma Receptor Binding Assays - PubMed - NIH. 3

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers.4

  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions - Thermo Fisher Scientific. 2

Sources

Comparative

Structural comparison of 2-(Methyl(2-phenoxyethyl)amino)ethanol and 2-benzyl(methyl)amino ethanol

Structural and Synthetic Divergence: A Comparative Guide to N-Benzyl and N-Phenoxyethyl Amino Alcohols As a Senior Application Scientist in pharmaceutical development, selecting the appropriate tertiary amine building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Synthetic Divergence: A Comparative Guide to N-Benzyl and N-Phenoxyethyl Amino Alcohols

As a Senior Application Scientist in pharmaceutical development, selecting the appropriate tertiary amine building block is rarely a simple matter of matching molecular weights. It requires a deep understanding of how distal functional groups influence local reactivity, steric hindrance, and downstream processing.

This guide provides an objective, data-driven comparison between two critical amino alcohol building blocks: N-Benzyl-N-methylethanolamine and 2-(Methyl(2-phenoxyethyl)amino)ethanol . While both share an identical N-methyl-ethanolamine core, their divergent third substituents dictate entirely different synthetic trajectories and applications in drug discovery[1].

Mechanistic Profiling & Structural Causality

Both molecules are tertiary amines featuring a methyl group and a primary hydroxyl (ethanol) group. The critical performance difference lies in the nature of their larger substituent:

  • N-Benzyl-N-methylethanolamine (CAS 101-98-4): Features a rigid benzylic linkage[2]. The benzylic carbon-nitrogen bond is highly susceptible to oxidative addition and subsequent cleavage via palladium-catalyzed hydrogenolysis. This makes it an exceptional "masked" secondary amine, widely used as a cleavable chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as sodium iodide symporter inhibitors[1][3].

  • 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS 113824-76-3): Features a phenoxyethyl chain containing an ether linkage[4]. Unlike the benzyl group, this ether linkage is highly stable against reductive hydrogenolysis. Furthermore, the additional oxygen atom acts as a hydrogen-bond acceptor, enabling the molecule to act as a flexible, multidentate (bidentate or tridentate) ligand for metal catalysis, or as a permanent, stable scaffold in API design[5].

StructuralComparison Core Tertiary Amino Ethanol Core N(CH3)(CH2CH2OH) MolA N-Benzyl-N-methylethanolamine (CAS: 101-98-4) Core->MolA MolB 2-(Methyl(2-phenoxyethyl)amino)ethanol (CAS: 113824-76-3) Core->MolB PropA1 Benzylic C-N Bond (Susceptible to Hydrogenolysis) MolA->PropA1 PropA2 Rigid Phenyl Ring (Lower Steric Flexibility) MolA->PropA2 PropB1 Ether Linkage (Stable to Hydrogenolysis) MolB->PropB1 PropB2 Additional H-Bond Acceptor (Enables Chelation) MolB->PropB2 AppA Cleavable Chiral Intermediate (API Synthesis) PropA1->AppA PropA2->AppA AppB Stable Multidentate Ligand (Catalysis & Scaffolds) PropB1->AppB PropB2->AppB

Logic tree detailing the structural divergence and application pathways.

Quantitative Physicochemical Comparison

To objectively evaluate these alternatives, we must look at their fundamental physicochemical properties. The presence of the phenoxyethyl group significantly alters the molecular weight and hydrogen-bonding profile, which directly impacts the lipophilicity (logP) of any resulting drug candidate.

Property / MetricN-Benzyl-N-methylethanolamine2-(Methyl(2-phenoxyethyl)amino)ethanol
CAS Number 101-98-4[2]113824-76-3[4]
Molecular Formula C10H15NO[2]C11H17NO2[6]
Molecular Weight 165.23 g/mol [2]195.26 g/mol [5]
Density (at 25°C) 1.017 g/mL~1.05 g/mL (Predicted)
Hydrogen Bond Acceptors 2 (Amine N, Hydroxyl O)3 (Amine N, Ether O, Hydroxyl O)
Orthogonal Cleavability Yes (via Pd/C, H₂)No (Stable to standard reduction)
Relative O-Acylation Rate High (Reference baseline)Moderate (Steric/H-bond masking)

Experimental Methodology: Comparative O-Acylation & Deprotection

To demonstrate the practical implications of these structural differences, the following self-validating protocol outlines a comparative O-acylation workflow. This experiment highlights how the benzyl derivative allows for downstream N-deprotection, a critical maneuver in multi-step drug synthesis.

Objective

To synthesize the O-benzoyl ester derivatives of both amino alcohols and demonstrate the orthogonal debenzylation of the N-benzyl derivative.

Step 1: Reaction Setup & Reagent Addition
  • Procedure: In two separate, flame-dried round-bottom flasks under an inert argon atmosphere, dissolve 10 mmol of the respective amino alcohol in 20 mL of anhydrous Dichloromethane (DCM). Add 12 mmol of Triethylamine (Et₃N). Cool the mixture to 0°C using an ice bath, then dropwise add 11 mmol of Benzoyl Chloride.

  • Causality & Logic: DCM is selected as an aprotic solvent to prevent competitive acylation. Et₃N acts as a non-nucleophilic base to scavenge the HCl byproduct. If the HCl is not neutralized, the tertiary amine core will protonate, forming an insoluble hydrochloride salt that crashes out of the reaction matrix, halting the reaction.

Step 2: Reaction Monitoring (Self-Validating Checkpoint)
  • Procedure: Allow the reaction to warm to room temperature over 4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase.

  • Causality & Logic: The starting amino alcohols are highly polar due to the free hydroxyl group and will remain near the baseline. The successful O-acylation caps this hydroxyl group, significantly reducing polarity. The self-validating nature of this step relies on observing a distinct, high-Rf UV-active spot (the ester), confirming conversion. Note: The phenoxyethyl derivative typically exhibits a slower conversion rate due to transient intramolecular hydrogen bonding between the ether oxygen and the hydroxyl group, which partially masks the alcohol's nucleophilicity.

Step 3: Aqueous Workup & Isolation
  • Procedure: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Logic: The mild basic wash neutralizes any unreacted benzoyl chloride (converting it to water-soluble benzoic acid) while ensuring the tertiary amine product remains in its organic-soluble free-base form.

Step 4: Orthogonal N-Deprotection (Specific to Benzyl Derivative)
  • Procedure: Dissolve the isolated N-benzyl ester in 15 mL of Methanol. Add 10 mol% of 10% Palladium on Carbon (Pd/C). Purge the flask and stir under a Hydrogen (H₂) balloon atmosphere for 12 hours. Filter through a Celite pad and concentrate.

  • Causality & Logic: This step exploits the specific vulnerability of the benzylic C-N bond. The palladium catalyst inserts into this bond, and hydrogenolysis yields toluene and the newly revealed secondary amine. The phenoxyethyl derivative cannot undergo this reaction, proving the benzyl group's utility as a temporary protecting scaffold.

ExperimentalWorkflow Start Equimolar Amino Alcohol + Acyl Chloride (O-Acylation Setup) Cond Reaction Conditions: DCM, Et3N, 0°C to RT, 4h Start->Cond Split Reaction Monitoring (TLC / LC-MS) Cond->Split PathA Benzyl Derivative (Fast Kinetics, Free OH) Split->PathA Substrate 1 PathB Phenoxyethyl Derivative (Slower Kinetics, H-Bonded OH) Split->PathB Substrate 2 Workup Aqueous Workup (Sat. NaHCO3 Wash) PathA->Workup PathB->Workup Deprotect Orthogonal Deprotection (H2, Pd/C) - Benzyl Only Workup->Deprotect If N-Debenzylation Required Purify Flash Chromatography (Silica, Hexane/EtOAc) Workup->Purify Direct Isolation Deprotect->Purify Valid Validation (1H-NMR Shift Analysis) Purify->Valid

Comparative O-acylation workflow highlighting orthogonal deprotection.

Conclusion

The choice between N-Benzyl-N-methylethanolamine and 2-(Methyl(2-phenoxyethyl)amino)ethanol extends far beyond their structural similarities. If your synthetic pathway requires a temporary scaffold that can be cleaved to reveal a secondary amine for late-stage functionalization, the benzyl derivative is the undisputed choice. Conversely, if your goal is to build a stable, multidentate ligand or permanently integrate a flexible, hydrogen-bonding ether moiety into an API's pharmacophore, the phenoxyethyl derivative provides superior performance.

References

  • Title: N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876 Source: PubChem URL: [Link]

Sources

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